Comprehensive Physicochemical and Analytical Profiling of 5-Chloro-2-(2-ethoxyphenoxy)aniline
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and agrochemical devel...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery and agrochemical development, functionalized diaryl ethers and halogenated anilines serve as privileged scaffolds. 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5) is a highly versatile building block that bridges these two structural motifs. As a Senior Application Scientist, I frequently encounter discrepancies in how such intermediates are characterized, particularly regarding the misapplication of average molecular weight in high-resolution analytical workflows.
This whitepaper provides an in-depth technical analysis of 5-chloro-2-(2-ethoxyphenoxy)aniline. It establishes a clear demarcation between its stoichiometric molecular weight and its monoisotopic exact mass, details a field-proven synthetic pathway, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for rigorous structural confirmation.
Structural and Physicochemical Foundations
The molecular architecture of 5-chloro-2-(2-ethoxyphenoxy)aniline features an electron-rich aniline ring coupled via an ether linkage to an ethoxy-substituted phenyl ring. The presence of the chlorine atom at the 5-position introduces a distinct isotopic signature, which is highly advantageous for mass spectrometric identification.
According to chemical inventory data from 1 and structural databases like 2, the core physicochemical properties are summarized in Table 1 below.
Table 1: Key Physicochemical Properties
Property
Value
Scientific Relevance
IUPAC Name
5-Chloro-2-(2-ethoxyphenoxy)aniline
Standardized nomenclature for structural mapping.
CAS Registry Number
946772-92-5
Unique identifier for literature and inventory tracking.
Chemical Formula
C₁₄H₁₄ClNO₂
Defines elemental composition.
Molecular Weight
263.72 g/mol
Used strictly for stoichiometric calculations in synthesis.
Exact Mass
263.0713 Da
Critical for HRMS and isotopic pattern deconvolution.
H-Bond Donors/Acceptors
2 / 3
Influences solubility and chromatographic retention.
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
A common pitfall in analytical chemistry is conflating average molecular weight with exact mass. Understanding the causality behind this distinction is paramount for accurate structural validation [3].
Molecular Weight (263.72 g/mol ): This value is the weighted average of all naturally occurring isotopes of the constituent elements (e.g., Carbon is ~98.9% ¹²C and ~1.1% ¹³C; Chlorine is ~75.77% ³⁵Cl and ~24.23% ³⁷Cl). This macroscopic value is used when weighing out reagents on a balance for synthetic reactions.
Exact Mass / Monoisotopic Mass (263.0713 Da): Calculated using only the mass of the most abundant, stable isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁴N = 14.003074, ¹⁶O = 15.994915). High-resolution mass spectrometers (like Q-TOF or Orbitrap systems) detect individual ions, not macroscopic averages. Therefore, the instrument will detect the monoisotopic mass, separated from its heavier isotopic counterparts by the instrument's resolving power [3].
Synthetic Context & Mechanistic Pathways
To generate 5-chloro-2-(2-ethoxyphenoxy)aniline, chemists typically employ a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective reduction [4].
Step-by-Step Synthetic Methodology
SₙAr Reaction: 5-Chloro-2-fluoronitrobenzene is reacted with 2-ethoxyphenol in the presence of Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) at 80°C.
Causality: Fluorine is an exceptional leaving group in SₙAr reactions because its high electronegativity stabilizes the negatively charged Meisenheimer complex transition state [4]. K₂CO₃ is chosen as a mild base to deprotonate the phenol without triggering side reactions, while DMF (a polar aprotic solvent) leaves the phenoxide nucleophile unsolvated and highly reactive.
Chemoselective Reduction: The resulting intermediate, 5-chloro-2-(2-ethoxyphenoxy)-1-nitrobenzene, is reduced using Iron powder and Ammonium Chloride (NH₄Cl) in an Ethanol/Water mixture at 90°C.
Causality: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, it risks reductive dehalogenation (cleaving the C-Cl bond). The Fe/NH₄Cl system is strictly chemoselective, reducing the nitro group to an amine while preserving the aryl chloride.
Synthetic and analytical workflow for 5-chloro-2-(2-ethoxyphenoxy)aniline.
Analytical Workflow: HRMS Protocol
To ensure a self-validating system, the analytical protocol must not only confirm the exact mass but also verify the isotopic distribution inherent to the chlorine atom.
LC-QTOF-MS Methodology
Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid provides an abundant proton source, driving the formation of [M+H]⁺ ions in the Electrospray Ionization (ESI) source.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Mass Spectrometry (Positive ESI): Scan range 100–1000 m/z. Calibrate the Q-TOF instrument to achieve sub-5 ppm mass accuracy.
Self-Validating Data Interpretation
The presence of a single chlorine atom dictates a highly specific isotopic pattern. The exact mass of the protonated molecule [M+H]⁺ is calculated by adding the exact mass of a proton (1.0073 Da) to the compound's monoisotopic mass (263.0713 Da).
Protocol Validation Rule: If the peak at 266.0756 m/z is missing, or if its intensity deviates significantly from ~32% of the base peak, the compound is either not chlorinated or has undergone reductive dehalogenation during the synthesis.
Conclusion
The rigorous characterization of intermediate building blocks like 5-chloro-2-(2-ethoxyphenoxy)aniline is non-negotiable in pharmaceutical development. By aligning the synthetic logic (chemoselective reduction, Meisenheimer complex stabilization) with precise analytical validation (differentiating molecular weight from exact mass, leveraging chlorine's isotopic signature), scientists can establish an infallible, self-validating workflow that guarantees structural integrity before downstream applications.
References
GuideChem.CAS 946772-92-5 | 5-chloro-2-(2-ethoxyphenoxy)aniline supply. Retrieved March 24, 2026.
EvitaChem.Building Blocks P12721: 5-Chloro-2-(2-ethoxyphenoxy)aniline. Retrieved March 24, 2026.
Chemistry LibreTexts.6.6: Exact Mass. Retrieved March 24, 2026.
Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 24, 2026.
Material Safety Data Sheet (MSDS) for 5-Chloro-2-(2-ethoxyphenoxy)aniline
Technical Whitepaper & Advanced Material Safety Profile: 5-Chloro-2-(2-ethoxyphenoxy)aniline in Drug Development As a Senior Application Scientist, I approach material safety and handling not merely as a set of regulator...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper & Advanced Material Safety Profile: 5-Chloro-2-(2-ethoxyphenoxy)aniline in Drug Development
As a Senior Application Scientist, I approach material safety and handling not merely as a set of regulatory obligations, but as foundational parameters that dictate the success of downstream high-throughput synthesis and biological assays. 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5)[1] is a complex bi-aryl ether featuring a primary aniline moiety. It is a highly valuable building block in the development of targeted therapeutics, particularly kinase inhibitors. However, its specific structural motifs—a halogenated ring paired with an electron-donating ether—create unique reactivity and toxicity profiles that require precise, causally-driven handling protocols.
This guide synthesizes structural chemistry, mechanistic toxicology, and field-proven experimental workflows to provide a comprehensive framework for working with this compound safely and effectively.
Chemical Identity & Quantitative Hazard Data
To design effective handling protocols, we must first understand the physicochemical properties that drive the molecule's behavior. The lipophilicity imparted by the chloro- and ethoxy- substituents significantly enhances dermal penetration, while the primary amine serves as both our synthetic handle and primary toxicological liability.
Table 1: Chemical Identification & Physical Properties
Mechanistic Toxicology: The Methemoglobinemia Pathway
The primary toxicological threat of 5-Chloro-2-(2-ethoxyphenoxy)aniline is not the parent compound itself, but its metabolic fate. When absorbed systemically, the primary aniline group undergoes rapid Phase I metabolism via hepatic Cytochrome P450 (CYP450) enzymes.
This oxidation yields an N-hydroxylamine intermediate. This reactive species directly oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), producing methemoglobin. Because methemoglobin cannot bind oxygen, systemic tissue hypoxia ensues[5]. Understanding this pathway is critical: it explains why exposure symptoms (cyanosis, dizziness) may be delayed and why immediate decontamination is paramount.
Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 oxidation.
Causality-Driven Handling & Emergency Protocols
Storage Causality: Preventing Auto-Oxidation
Standard laboratory storage is insufficient for this compound. Primary anilines are notoriously susceptible to photo-oxidation and auto-oxidation. The electron-donating ethoxyphenoxy group at the ortho position increases the electron density on the aniline ring, making it highly prone to oxidative degradation into reactive, deeply colored quinone imines.
Protocol: Storage must be strictly maintained under an inert atmosphere (Argon or N2) at 2-8°C, protected from UV light[4][6]. Utilizing amber glass vials with PTFE-lined septa prevents both photon-induced degradation and plasticizer leaching.
Self-Validating Emergency Response
Standard first aid often overlooks the lipophilic nature of halogenated bi-aryl ethers. Water alone is a poor solvent for this compound.
Dermal Exposure: Immediate mechanical flush with water for 15 minutes. Crucial Step: Follow with a polyethylene glycol (PEG-400) swab or mild surfactant wash. This solubilizes the lipophilic agent, preventing deep dermal penetration and subsequent systemic circulation[4][6].
Inhalation: Remove to fresh air. Because methemoglobinemia causes hypoxia, supplemental oxygen must be administered immediately if cyanosis (blue discoloration of lips/nail beds) is observed, and a medical professional must be notified to potentially administer Methylene Blue (the specific antidote for methemoglobinemia)[5].
In drug development, 5-Chloro-2-(2-ethoxyphenoxy)aniline is frequently coupled with carboxylic acids to form stable amide bonds. A protocol is only as robust as its built-in quality control. The following HATU-mediated coupling workflow is designed as a self-validating system: the reaction validates itself at Step 3 via a distinct color change and specific mass-to-charge (m/z) shifts, providing empirical proof of intermediate formation before proceeding to workup.
Step-by-Step Methodology:
Preparation (Inert Atmosphere): Dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of 5-Chloro-2-(2-ethoxyphenoxy)aniline in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an Argon atmosphere.
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine because its steric bulk makes it non-nucleophilic, preventing unwanted side reactions with the coupling agent.
Activation: Cool the mixture to 0°C. Slowly add 1.2 equivalents of HATU. Validation Check: A transition to a pale yellow/orange color indicates the formation of the active OAt-ester intermediate.
Reaction Monitoring: Allow the reaction to warm to ambient temperature. Monitor via LC-MS. Validation Check: The disappearance of the aniline peak (m/z ~264 [M+H]+) and the appearance of the product mass confirms conversion.
Aqueous Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Fig 2: Self-validating amide coupling workflow for aniline-based drug precursors.
Solubility Profile of 5-Chloro-2-(2-ethoxyphenoxy)aniline in Organic Solvents: A Technical Guide
Introduction: Understanding the Significance of Solubility in Drug Development In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding the Significance of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising lead to a viable therapeutic agent. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide provides an in-depth exploration of the solubility profile of 5-Chloro-2-(2-ethoxyphenoxy)aniline, a compound of interest in medicinal chemistry.
While specific experimental solubility data for 5-Chloro-2-(2-ethoxyphenoxy)aniline is not extensively documented in public literature, this guide will leverage established principles of chemical solubility, data from structurally similar analogs, and field-proven experimental methodologies to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining its solubility in various organic solvents. The insights provided herein are designed to be both theoretical and practical, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of 5-Chloro-2-(2-ethoxyphenoxy)aniline, a substituted phenoxyaniline, provides initial clues to its solubility characteristics. The presence of a chloro group, an ether linkage, and an aniline moiety contributes to a molecule with both hydrophobic and limited hydrophilic features.
Key Structural Features Influencing Solubility:
Aromatic Rings: The two phenyl rings are inherently hydrophobic and will favor interactions with non-polar solvents.
Chloro Group: The electronegative chlorine atom can participate in dipole-dipole interactions but also contributes to the overall lipophilicity of the molecule. A computed XLogP3 of 3.1 for the related compound 5-Chloro-2-phenoxyaniline suggests a significant degree of lipophilicity[1].
Ether Linkage: The oxygen atom in the ether group can act as a hydrogen bond acceptor, potentially improving solubility in polar aprotic solvents.
Aniline Moiety: The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents. However, the basicity of the aniline is expected to be relatively low due to the electron-withdrawing effects of the aromatic system.
Based on these features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of 5-Chloro-2-(2-ethoxyphenoxy)aniline in Common Organic Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
Moderate
The amine group can hydrogen bond with the solvent, but the large hydrophobic backbone limits high solubility.
These solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amine group.
Non-Polar
Toluene, Hexane
Moderate to Low
The large aromatic structure will have favorable van der Waals interactions with non-polar solvents, but the polar amine and ether groups will be less effectively solvated.
Chlorinated
Dichloromethane (DCM), Chloroform
High to Moderate
The polarity of these solvents is well-suited to dissolve compounds with a mix of polar and non-polar features.
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a robust and validated experimental protocol is essential. The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the Shake-Flask Method . This method ensures that the system reaches thermodynamic equilibrium, providing a reliable measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
1. Preparation of Saturated Solutions:
Weigh an excess amount of 5-Chloro-2-(2-ethoxyphenoxy)aniline into a series of clear glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.
Add a precise volume of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
2. Equilibration:
Place the vials in a constant temperature shaker or incubator. A standard temperature for solubility studies is 25 °C (298.15 K).
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
3. Phase Separation:
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
Carefully withdraw a known volume of the supernatant using a calibrated pipette. It is critical to avoid disturbing the solid at the bottom of the vial.
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.
4. Quantification:
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Analyze the concentration of 5-Chloro-2-(2-ethoxyphenoxy)aniline in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.
5. Data Reporting:
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Data Presentation: Estimated Solubility Profile
While experimentally determined values are pending, the following table provides an estimated solubility profile based on the physicochemical properties of analogous compounds. These values should be considered as a guide for solvent selection in initial experimental work.
Table 2: Estimated Quantitative Solubility of 5-Chloro-2-(2-ethoxyphenoxy)aniline at 25 °C
Solvent
CAS Number
Estimated Solubility Range (mg/mL)
Methanol
67-56-1
10 - 50
Ethanol
64-17-5
10 - 50
Dimethyl Sulfoxide (DMSO)
67-68-5
> 100
Acetonitrile (ACN)
75-05-8
20 - 70
Dichloromethane (DCM)
75-09-2
> 100
Toluene
108-88-3
5 - 20
n-Hexane
110-54-3
< 1
Theoretical Framework: The Thermodynamics of Solubility
The solubility of a solid in a liquid is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG) of the solution process. For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0). This is described by the equation:
ΔG = ΔH - TΔS
Where:
ΔH is the enthalpy of solution, which represents the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
T is the absolute temperature.
ΔS is the entropy of solution, which is the change in randomness or disorder of the system upon dissolution.
For a solid dissolving in a liquid, the entropy change (ΔS) is generally positive as the ordered crystal lattice of the solid is disrupted, and the molecules become more disordered in the solution. The enthalpy of solution (ΔH) can be either endothermic (positive) or exothermic (negative). If the energy required to break the solute and solvent interactions is greater than the energy released upon forming solute-solvent interactions, the process is endothermic. Conversely, if more energy is released than is consumed, the process is exothermic.
The interplay between enthalpy and entropy determines the overall solubility. Even for an endothermic process (unfavorable enthalpy), a large positive entropy change can drive the dissolution process, making the Gibbs free energy negative.
Logical Relationship of Factors Influencing Solubility
Caption: Key factors influencing the solubility of a compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated solubility profile of 5-Chloro-2-(2-ethoxyphenoxy)aniline in organic solvents. By understanding the compound's structural features and applying established principles of solubility, researchers can make educated predictions about its behavior in various solvent systems. The detailed experimental protocol for the shake-flask method offers a robust framework for obtaining accurate and reproducible quantitative solubility data.
Moving forward, the experimental determination of the solubility of 5-Chloro-2-(2-ethoxyphenoxy)aniline in a range of pharmaceutically relevant solvents is a critical next step. This data will be invaluable for guiding formulation development, optimizing reaction conditions for synthesis, and ultimately, advancing the compound through the drug discovery pipeline. It is also recommended to determine other key physicochemical parameters such as the pKa and logP to build a complete profile of this promising molecule.
References
PubChem. 5-Chloro-2-phenoxyaniline. National Center for Biotechnology Information. [Link]
NextSDS. 5-chloro-2-(2-ethoxyethoxy)aniline — Chemical Substance Information. [Link]
PubChem. 5-Chloro-2-(2-chlorophenoxy)aniline. National Center for Biotechnology Information. [Link]
Google Patents.
Google Patents. A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
Thermodynamic Stability of 5-Chloro-2-(2-ethoxyphenoxy)aniline at Room Temperature: A Technical Guide
Executive Summary For researchers and drug development professionals, understanding the thermodynamic and kinetic stability of building-block molecules is critical for predicting shelf-life, formulating storage protocols...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the thermodynamic and kinetic stability of building-block molecules is critical for predicting shelf-life, formulating storage protocols, and preventing downstream synthetic failures. 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5) is a bifunctional molecule characterized by a highly stable diaryl ether core and a reactive primary aniline moiety.
At standard room temperature (298 K), this compound is thermodynamically stable in isolated, inert environments. However, under ambient conditions (presence of atmospheric oxygen and photons), the molecule is kinetically susceptible to auto-oxidation. This whitepaper deconstructs the thermodynamic profile of 5-Chloro-2-(2-ethoxyphenoxy)aniline, detailing the causality behind its degradation pathways, and provides self-validating experimental protocols to quantify its stability.
Structural and Thermodynamic Analysis
The stability of 5-Chloro-2-(2-ethoxyphenoxy)aniline is dictated by the competing electronic effects of its functional groups:
The Diaryl Ether Core: Thermodynamic Inertness
The diaryl ether linkage (C–O–C) is characterized by a high bond dissociation energy. Computational investigations into diaryl ether formation and cleavage demonstrate that this functional group possesses a massive free energy of activation for degradation[1]. At room temperature, the ether bond is thermodynamically locked; it lacks a sufficiently low-energy Lowest Unoccupied Molecular Orbital (LUMO) to undergo nucleophilic aromatic substitution or cleavage without the application of extreme heat, strong base catalysis, or aggressive organometallic intervention[1].
The Aniline Moiety: Kinetic Vulnerability
While the ether core is stable, the primary amine (–NH₂) dictates the molecule's shelf-life. Anilines are notoriously prone to oxidative degradation. The lone pair of electrons on the nitrogen atom is susceptible to radical abstraction and electrophilic attack by reactive oxygen species (ROS)[2].
Substituent Effects (Push-Pull Dynamics)
The thermodynamic stability of the amine is heavily modulated by the aromatic substituents:
5-Chloro Group (Electron-Withdrawing): Exerts a negative inductive effect (-I), pulling electron density away from the aromatic ring and the amine. This slightly increases the oxidation potential of the molecule, providing a minor thermodynamic barrier against oxidation compared to an unsubstituted aniline.
2-(2-Ethoxyphenoxy) Group (Electron-Donating): The ether oxygen donates electron density into the ring via resonance (+R). This localized increase in electron density counteracts the stabilizing effect of the chlorine atom, ultimately rendering the amine reactive enough to undergo slow auto-oxidation at room temperature[3].
Mechanistic Degradation Pathways
When exposed to ambient air and light at room temperature, the thermodynamic equilibrium shifts toward the formation of oxidized degradants. The degradation of substituted anilines typically follows a well-documented radical or electrophilic pathway[4].
Primary Oxidation: The aniline is oxidized to a transient nitroso intermediate.
Bimolecular Coupling: The highly reactive nitroso species rapidly dimerizes with unreacted aniline molecules to form deeply colored azoxybenzene derivatives [3].
Polymerization: Alternatively, radical cations formed during the oxidation process can undergo head-to-tail coupling, leading to the formation of high-molecular-weight polyaniline-like oligomers [2].
Fig 1. Oxidative degradation pathways of the aniline moiety at room temperature.
Quantitative Data Presentation
Based on the established kinetic behavior of structurally analogous substituted anilines under ambient and accelerated conditions[4], the following table summarizes the expected thermodynamic and kinetic parameters for 5-Chloro-2-(2-ethoxyphenoxy)aniline.
To empirically validate the thermodynamic stability of 5-Chloro-2-(2-ethoxyphenoxy)aniline for regulatory or synthetic documentation, a self-validating experimental framework is required. The following protocol isolates environmental variables to establish direct causality between storage conditions and degradation kinetics.
Protocol: Ambient vs. Accelerated Oxidative Stability Profiling
Causality Rationale: By running parallel matrices (Oxygen vs. Argon; Light vs. Dark), this protocol isolates the specific thermodynamic variables driving degradation. The use of sodium thiosulfate in accelerated models ensures that transient reactive species are neutralized, preventing post-sampling degradation and ensuring the LC-MS data is a true snapshot of the reaction state[4].
Step-by-Step Methodology:
Stock Preparation: Dissolve 5-Chloro-2-(2-ethoxyphenoxy)aniline in HPLC-grade Acetonitrile to yield a 10 mM stock solution.
Matrix Distribution: Aliquot the stock into four distinct environments:
Control A: Clear vial, ambient air headspace (Light/O2).
Control B: Amber vial, ambient air headspace (Dark/O2).
Control C: Clear vial, Argon-purged headspace (Light/Ar).
Control D: Amber vial, Argon-purged headspace (Dark/Ar).
Incubation: Store all vials at a controlled room temperature (25.0 ± 0.5 °C).
Time-Course Sampling: Extract 100 µL aliquots at Day 0, 7, 14, 28, and 60.
Note for Accelerated Testing: If using an H₂O₂/Fe catalytic system to accelerate degradation, immediately quench the extracted aliquot with an equal volume of 0.1 M Sodium Thiosulfate to terminate the oxidation[4].
LC-MS/MS Analysis: Inject samples onto a C18 column. Monitor the disappearance of the parent ion (m/z 264.08) and the appearance of azoxy dimers (m/z ~523).
Kinetic Modeling: Plot
ln([A]/[A]0)
versus time to calculate the pseudo-first-order rate constant (
kobs
) and half-life (
t1/2
) for each environmental matrix.
Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.
Handling and Storage Recommendations
Based on the thermodynamic and kinetic profiling of the functional groups, the following storage conditions are mandatory to maintain the structural integrity of 5-Chloro-2-(2-ethoxyphenoxy)aniline:
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent the initiation of the auto-oxidation cascade.
Light: Store in amber glass or opaque containers to prevent photon-induced radical generation.
Temperature: While thermodynamically stable at room temperature (25°C) in the absence of oxygen, long-term storage (months to years) should be conducted at 2–8°C to further depress the kinetic rate of any trace oxidative reactions.
References
Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. PubMed (NIH). Available at:[Link]
Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways. Polish Journal of Environmental Studies. Available at: [Link]
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at:[Link]
Computational Investigations on Base-Catalyzed Diaryl Ether Formation. The Journal of Organic Chemistry (ACS). Available at:[Link]
Melting point and boiling point of 5-Chloro-2-(2-ethoxyphenoxy)aniline
An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2-(2-ethoxyphenoxy)aniline: Melting and Boiling Point Determination Abstract This technical guide provides a comprehensive framework for the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2-(2-ethoxyphenoxy)aniline: Melting and Boiling Point Determination
Abstract
This technical guide provides a comprehensive framework for the determination of the melting and boiling points of 5-Chloro-2-(2-ethoxyphenoxy)aniline, a compound of interest in pharmaceutical and chemical research. In the absence of extensive public experimental data for this specific molecule, this document emphasizes the predictive methodologies and robust experimental protocols necessary for accurate physicochemical characterization. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental workflows. The guide details the use of Differential Scanning Calorimetry (DSC) for melting point analysis and a combined approach of Thermogravimetric Analysis (TGA) and vacuum distillation for boiling point determination, addressing the specific challenges posed by a high-molecular-weight, potentially thermosensitive aromatic amine.
Introduction: The Significance of Physicochemical Properties
5-Chloro-2-(2-ethoxyphenoxy)aniline is a substituted aromatic amine, a class of compounds frequently encountered as intermediates and final products in the synthesis of pharmaceuticals and other fine chemicals. Its structural complexity, featuring a chlorinated phenyl ring, an ether linkage, and an ethoxy group, suggests a relatively high molecular weight and the potential for a variety of intermolecular interactions that will govern its physical state and phase transitions.
The melting and boiling points are fundamental physicochemical parameters that dictate a substance's physical state under varying temperature and pressure conditions. Accurate knowledge of these properties is critical in drug development for several reasons:
Purity Assessment: A sharp, well-defined melting point is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting range.[1][2]
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit distinct melting points.
Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion or spray drying.
Process Chemistry: The boiling point is crucial for designing purification processes like distillation and for setting drying conditions to remove residual solvents without degrading the compound.[3][4][5]
Given the lack of readily available experimental data for 5-Chloro-2-(2-ethoxyphenoxy)aniline, this guide will focus on the established methodologies for determining these critical parameters.
Predicted Physicochemical Properties
In modern chemical research, computational models are often employed to predict the physicochemical properties of novel compounds before extensive experimental work is undertaken. These predictions, while not a substitute for empirical data, provide valuable estimates for guiding experimental design.
Property
Predicted Value
Method
Molecular Weight
263.71 g/mol
-
Melting Point
Not readily available via standard predictive models
-
Boiling Point
High (likely > 300 °C at atmospheric pressure)
Inferred from high molecular weight and structural complexity
Note: The prediction of melting points is notoriously complex due to the strong dependence on the crystalline lattice structure. The boiling point is anticipated to be high, suggesting that decomposition may occur at atmospheric pressure, necessitating specialized techniques for its determination.
Experimental Determination of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion.[6][7][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][9]
Causality of Experimental Choice: DSC is superior to traditional capillary melting point apparatus because it provides quantitative thermodynamic data, including the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). This level of detail is invaluable for characterizing the purity and crystalline nature of the compound.
Step-by-Step Experimental Protocol for DSC
Sample Preparation:
Accurately weigh 2-5 mg of 5-Chloro-2-(2-ethoxyphenoxy)aniline into a Tzero aluminum pan.[10]
Ensure the sample is a fine, dry powder to facilitate uniform heat transfer.
Hermetically seal the pan to prevent any loss of sample due to sublimation.
Prepare an identical empty, sealed pan to serve as the reference.
Instrument Setup and Calibration:
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[10]
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a final temperature significantly above the melting point (e.g., 250 °C).[11] A slower ramp rate (1-2 °C/min) can provide higher resolution of the melting transition.[12]
Record the heat flow as a function of temperature.
Data Analysis:
The melting transition will appear as an endothermic peak on the DSC thermogram.
Determine the onset temperature, which corresponds to the beginning of melting and is often reported as the melting point for pure substances.
Determine the peak temperature (Tm), which is the temperature of maximum heat flow.
Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus).
Self-Validating System and Interpretation
Sharpness of the Peak: A sharp endothermic peak (a narrow melting range) is indicative of high purity.
Reproducibility: Multiple runs with fresh samples should yield highly reproducible onset temperatures and peak shapes.
Absence of Other Thermal Events: The thermogram should be free of other significant peaks before the melting endotherm, which could indicate the presence of polymorphs, solvates, or thermal decomposition.
Experimental Determination of the Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds with high molecular weights, such as 5-Chloro-2-(2-ethoxyphenoxy)aniline, the boiling point at atmospheric pressure can be so high that the molecule decomposes before it boils.[4][5] Therefore, alternative methods are required.
Recommended Techniques: Thermogravimetric Analysis (TGA) and Vacuum Distillation
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It can be used to estimate the boiling point by identifying the temperature at which rapid mass loss due to vaporization occurs.[11][15]
Vacuum Distillation: This technique involves reducing the pressure above the liquid, which in turn lowers its boiling point.[3][4][16] By measuring the boiling point at several reduced pressures, the normal boiling point (at 760 mmHg) can be extrapolated using the Clausius-Clapeyron relation or a pressure-temperature nomograph.[4]
Causality of Experimental Choice: A combined approach is recommended. TGA provides a rapid initial estimate of the volatility and thermal stability of the compound. This information is then used to guide a more precise determination using vacuum distillation, which is the gold standard for purifying high-boiling, thermally sensitive compounds.[17]
Step-by-Step Experimental Protocol for TGA
Sample Preparation:
Place a small amount of the sample (5-10 mg) into the TGA sample pan.
Instrument Setup:
Place the pan onto the TGA's high-precision balance.
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
Thermal Program:
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where complete mass loss is observed.
Data Analysis:
Plot the percentage of initial mass versus temperature. The resulting curve is the TGA thermogram.
The onset temperature of the major mass loss step can be taken as an estimate of the boiling point under the experimental conditions.[11]
Step-by-Step Experimental Protocol for Vacuum Distillation
Apparatus Setup:
Assemble a vacuum distillation apparatus using glassware free of cracks or defects.
Place the 5-Chloro-2-(2-ethoxyphenoxy)aniline sample in the distilling flask, along with a magnetic stir bar for smooth boiling.
Connect the apparatus to a vacuum pump and a manometer to accurately measure the pressure.
Procedure:
Slowly evacuate the system to a desired, stable pressure (e.g., 10 mmHg).
Begin heating the distilling flask gently while stirring.
Record the temperature at which the liquid boils and a steady flow of distillate is observed. This is the boiling point at the measured pressure.
Extrapolation to Normal Boiling Point:
Repeat the measurement at several different pressures.
Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the data to determine the boiling point at atmospheric pressure (760 mmHg).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Melting Point Determination using DSC.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis and Chemoselective Reduction Protocol for 5-Chloro-2-(2-ethoxyphenoxy)aniline
Executive Summary & Mechanistic Rationale
5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5) is a highly functionalized diaryl ether building block utilized in the development of advanced agrochemicals and pharmaceutical libraries[1]. The synthesis of this compound presents two distinct chemical challenges: achieving strict regiocontrol during the formation of the diaryl ether linkage, and preventing hydrodehalogenation during the subsequent reduction of the nitro group.
This protocol establishes a self-validating, two-step synthetic system:
Regioselective Nucleophilic Aromatic Substitution (
SNAr
): 1,4-dichloro-2-nitrobenzene is reacted with 2-ethoxyphenol. The strong electron-withdrawing nature of the nitro group selectively activates the ortho-chloride (position 1) toward nucleophilic attack by stabilizing the anionic Meisenheimer intermediate[2]. The para-chloride (position 4) remains unreactive under these conditions, ensuring absolute regiocontrol.
Chemoselective Béchamp Reduction: The resulting nitro-diaryl ether is reduced to the target aniline. Traditional catalytic hydrogenation (e.g.,
Pd/C
with
H2
) frequently results in the cleavage of the aryl-chloride bond. To circumvent this, a mild Iron/Ammonium Chloride (
Fe/NH4Cl
) system is deployed, which exclusively reduces the nitro group while preserving the halogen[3].
Synthetic Workflow Visualization
Workflow for the regioselective SNAr and chemoselective reduction to the target aniline.
Step 1: Regioselective
SNAr
Etherification
Objective: Synthesis of 4-chloro-2-nitro-1-(2-ethoxyphenoxy)benzene.
Table 1: Stoichiometry and Reagent Profile for Step 1
Reagent
MW ( g/mol )
Equivalents
Amount (for 100 mmol scale)
Role
1,4-Dichloro-2-nitrobenzene
192.00
1.00
19.20 g
Electrophile
2-Ethoxyphenol
138.16
1.05
14.51 g
Nucleophile
Potassium Carbonate (
K2CO3
)
138.21
1.50
20.73 g
Base
N,N-Dimethylformamide (DMF)
73.09
-
200 mL
Polar Aprotic Solvent
Procedural Steps & Causality
Preparation of the Nucleophile: Charge a dry, 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-ethoxyphenol (14.51 g) and DMF (200 mL). Add finely powdered anhydrous
K2CO3
(20.73 g).
Causality:
K2CO3
is a mild, insoluble base that deprotonates the phenol to generate the highly nucleophilic potassium phenoxide. DMF is selected because its polar aprotic nature poorly solvates the phenoxide anion, vastly increasing its reactivity[4].
Electrophile Addition: Add 1,4-dichloro-2-nitrobenzene (19.20 g) to the stirring suspension in one portion.
Thermal Activation: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.
Causality: The 100 °C threshold provides sufficient activation energy to overcome the steric hindrance of the ortho-substituted phenoxide while preventing degradation of the solvent.
Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 4:1). The disappearance of the electrophile spot (
Rf≈0.6
) and the appearance of a bright yellow intermediate spot (
Rf≈0.4
) confirms the completion of the Meisenheimer complex collapse.
Quench and Extraction: Cool the mixture to room temperature and pour it into 600 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
3×150
mL). Wash the combined organic layers with 1M NaOH (
2×100
mL) to remove any unreacted 2-ethoxyphenol, followed by brine (100 mL).
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the intermediate as a yellow solid.
Step 2: Chemoselective Nitro Reduction
Objective: Synthesis of 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Table 2: Stoichiometry and Reagent Profile for Step 2
Reagent
MW ( g/mol )
Equivalents
Amount (for 80 mmol scale)
Role
Intermediate (from Step 1)
293.70
1.00
23.50 g
Substrate
Iron Powder (325 mesh)
55.85
5.00
22.34 g
Reducing Agent
Ammonium Chloride (
NH4Cl
)
53.49
2.00
8.56 g
Proton Source/Activator
Ethanol / Water (4:1 v/v)
-
-
250 mL
Protic Solvent System
Procedural Steps & Causality
System Assembly: In a 500 mL two-neck flask fitted with a mechanical stirrer and reflux condenser, dissolve the intermediate (23.50 g) in 200 mL of Ethanol.
Activator Addition: Add a solution of
NH4Cl
(8.56 g) dissolved in 50 mL of distilled water to the flask.
Causality:
NH4Cl
acts as a mild proton source. Unlike strong acids (e.g., HCl) which can cause the formation of unwanted chlorinated aniline byproducts or degrade the ether linkage,
NH4Cl
maintains a near-neutral pH, facilitating the electron transfer from the iron surface to the nitro group[3].
Reduction Initiation: Heat the mixture to 80 °C (gentle reflux). Slowly add the Iron powder (22.34 g) in small portions over 30 minutes.
Causality: Iron powder is added portion-wise to control the highly exothermic single-electron transfer process. The high surface area of 325-mesh iron ensures rapid kinetics.
Reaction Maturation: Maintain reflux for 3 hours with vigorous mechanical stirring.
Self-Validating Check: The reaction mixture will transition from yellow to a dark brown/black sludge (iron oxides). Complete consumption of the starting material is verified via TLC (Hexane/Ethyl Acetate 3:1), observing the appearance of a highly polar, UV-active amine spot.
Filtration: While the mixture is still hot (to prevent product precipitation), filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethanol (
2×50
mL).
Purification: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous residue with Dichloromethane (
3×100
mL). Wash the organic layer with brine, dry over
Na2SO4
, and evaporate to yield the crude 5-Chloro-2-(2-ethoxyphenoxy)aniline. Purify via recrystallization from hot heptane/toluene to yield the pure analytical standard.
References
Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst
Source: Organic Letters (ACS Publications)
URL:[Link]
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity
Source: PubMed Central (PMC)
URL:[Link]
Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
5-Chloro-2-(2-ethoxyphenoxy)aniline as an intermediate in pharmaceutical synthesis
Application Note: 5-Chloro-2-(2-ethoxyphenoxy)aniline as a Privileged Scaffold in the Synthesis of Next-Generation Kinase Inhibitors Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Chloro-2-(2-ethoxyphenoxy)aniline as a Privileged Scaffold in the Synthesis of Next-Generation Kinase Inhibitors
Document Type: Technical Application Note & Synthetic Protocol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Compound Focus: 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5)
Introduction & Structural Rationale
In contemporary medicinal chemistry, the diaryl ether motif is recognized as a "privileged scaffold," particularly in the design of small-molecule receptor tyrosine kinase (RTK) inhibitors targeting angiogenesis and tumor proliferation [1]. 5-Chloro-2-(2-ethoxyphenoxy)aniline serves as a highly versatile, bifunctional intermediate.
As a Senior Application Scientist, I frequently recommend this specific building block for developing Type II and Type VIII kinase inhibitors (e.g., targeting VEGFR-2, EGFR, and mutant BRAF) due to three distinct structural advantages:
The Primary Aniline Handle: Acts as a highly reactive nucleophile, perfectly suited for generating urea linkages (classic Type II inhibitor pharmacophores that bind the DFG-out conformation) or for palladium-catalyzed C-N cross-coupling to build N-aryl heteroaniline cores [2, 3].
The Diaryl Ether Linkage: Provides essential conformational flexibility. This allows the molecule to adapt to the hydrophobic pocket adjacent to the ATP-binding hinge region of kinases, a critical factor for overcoming resistance mutations[1, 4].
Orthogonal Substitutions (5-Chloro & 2-Ethoxy): The 5-chloro group provides necessary steric bulk and halogen-bonding capabilities to enhance target residence time, while the 2-ethoxy group modulates the topological polar surface area (TPSA) and lipophilic efficiency (LipE), crucial for cellular permeability [3].
Table 1: Physicochemical & Structural Profile
Property
Value / Description
Chemical Name
5-Chloro-2-(2-ethoxyphenoxy)aniline
CAS Number
946772-92-5
Molecular Formula
C₁₄H₁₄ClNO₂
Molecular Weight
263.72 g/mol
Topological Polar Surface Area (TPSA)
~47.5 Ų (Optimal for membrane permeability)
Hydrogen Bond Donors/Acceptors
1 Donor (NH₂) / 2 Acceptors (Ether Oxygens)
Primary Synthetic Utility
Precursor for diaryl ureas, amides, and N-aryl heteroanilines
Biological Pathway & Target Rationale
When 5-Chloro-2-(2-ethoxyphenoxy)aniline is elaborated into a mature active pharmaceutical ingredient (API), it typically functions by competitively binding to the intracellular ATP-binding domain of RTKs. By locking the kinase in an inactive conformation, the synthesized drug halts downstream signaling cascades that drive tumor growth.
Mechanism of action for diaryl ether kinase inhibitors targeting VEGFR/EGFR pathways.
Synthetic Workflows & Methodologies
The following protocols detail the two most critical transformations for this intermediate. The workflows are designed to be self-validating, ensuring high yield and minimizing downstream purification bottlenecks.
Divergent synthetic workflows utilizing the aniline intermediate for kinase inhibitor scaffolds.
Protocol A: Synthesis of Diaryl Urea Derivatives (Type II Inhibitor Pharmacophore)
This protocol describes the formation of a urea linkage, a critical hydrogen-bonding network required for interacting with the catalytic aspartate of the kinase DFG motif [3].
Rationale & Causality:
We utilize anhydrous Dichloromethane (DCM) to prevent the competitive hydrolysis of the isocyanate into a symmetric urea byproduct. The reaction is initiated at 0 °C to control the exothermic nucleophilic attack, ensuring a clean conversion profile.
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.
Dissolution: Dissolve 5-Chloro-2-(2-ethoxyphenoxy)aniline (1.0 eq, 2.64 g, 10 mmol) in 30 mL of anhydrous DCM. Add Triethylamine (TEA) (1.2 eq, 1.67 mL) to act as an acid scavenger and nucleophilicity enhancer.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Addition: Dissolve the chosen aryl isocyanate (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the aniline mixture over 30 minutes using an addition funnel.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 2:1).
Workup & Isolation: Upon completion, the diaryl urea typically precipitates from the DCM. Filter the resulting suspension through a Büchner funnel.
Purification: Wash the filter cake sequentially with cold DCM (2 x 10 mL) and 0.1 M HCl (15 mL) to remove unreacted aniline. Dry under vacuum at 45 °C overnight.
Protocol B: Buchwald-Hartwig Amination for N-Aryl Heteroanilines
This protocol details the C-N cross-coupling of the aniline with a halogenated heterocycle (e.g., a 4-chloropyrimidine), a common structural motif in FDA-approved EGFR inhibitors [1, 4].
Rationale & Causality:
We employ Pd₂(dba)₃ as the precatalyst alongside Xantphos. The wide bite angle of the Xantphos ligand (111°) specifically accelerates the reductive elimination step, which is traditionally the bottleneck when coupling sterically hindered, electron-rich diaryl ether anilines [2, 4]. Cesium carbonate (Cs₂CO₃) is chosen as the base over stronger alkoxides to prevent premature cleavage of the ethoxy group.
Step-by-Step Procedure:
Reagent Loading: In a Schlenk tube, combine 5-Chloro-2-(2-ethoxyphenoxy)aniline (1.0 eq, 1.0 mmol), the heteroaryl chloride (1.1 eq, 1.1 mmol), Pd₂(dba)₃ (0.03 eq, 3 mol%), Xantphos (0.06 eq, 6 mol%), and Cs₂CO₃ (2.0 eq, 2.0 mmol).
Degassing (Critical Step): Seal the tube and subject it to three cycles of vacuum/argon backfilling. Note: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species.
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
Heating: Stir the mixture at 100 °C in a pre-heated oil bath for 12–16 hours.
Quenching & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (2 x 10 mL).
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure N-aryl heteroaniline.
Conclusion
The strategic incorporation of 5-Chloro-2-(2-ethoxyphenoxy)aniline into drug discovery pipelines offers a highly modular approach to synthesizing potent kinase inhibitors. By leveraging its nucleophilic aniline handle via urea formation or Buchwald-Hartwig amination, chemists can rapidly access chemical space optimized for both target affinity (via the diaryl ether hinge-binding) and pharmacokinetic viability.
References
[1] Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. National Library of Medicine (NIH / PMC). Available at:
[2] Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. MDPI. Available at:
[3] A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available at:
[4] Cu/N,N′-Dibenzyloxalamide-Catalyzed N-Arylation of Heteroanilines. Organic Letters (ACS Publications). Available at:
Method
Catalytic reduction methods to produce 5-Chloro-2-(2-ethoxyphenoxy)aniline
Application Note: Catalytic Reduction Strategies for the Synthesis of 5-Chloro-2-(2-ethoxyphenoxy)aniline Executive Summary The synthesis of 5-chloro-2-(2-ethoxyphenoxy)aniline from its nitroarene precursor, 4-chloro-1-(...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Reduction Strategies for the Synthesis of 5-Chloro-2-(2-ethoxyphenoxy)aniline
Executive Summary
The synthesis of 5-chloro-2-(2-ethoxyphenoxy)aniline from its nitroarene precursor, 4-chloro-1-(2-ethoxyphenoxy)-2-nitrobenzene, is a critical transformation in the synthesis of complex pharmaceutical and agrochemical intermediates. The primary synthetic challenge is achieving absolute chemoselectivity: reducing the nitro group to an amine while completely suppressing competitive hydrodechlorination (C-Cl cleavage) and diaryl ether hydrogenolysis (C-O cleavage). This application note details the mechanistic rationale, catalyst selection criteria, and self-validating experimental protocols required to achieve >99% chemoselectivity under scalable conditions.
Mechanistic Insights & Causality
The catalytic reduction of chloronitro diaryl ethers is fraught with competing thermodynamic pathways. Understanding the causality behind catalyst selection is essential for preventing product degradation.
The Hydrodechlorination Pathway: Standard palladium on carbon (Pd/C) or unmodified platinum (Pt/C) catalysts readily activate the C-Cl bond, particularly after the electron-donating amine group is formed. This side reaction not only reduces the yield of the target 5-chloro-2-(2-ethoxyphenoxy)aniline but also generates highly corrosive hydrogen chloride (HCl) waste, which subsequently poisons the reactor and degrades catalytic activity[1].
The Ether Hydrogenolysis Pathway: Diaryl ethers are susceptible to C-O bond cleavage under reductive conditions. While this typically requires specialized nickel catalysts or harsh temperatures[2], localized exothermic heating on the catalyst surface during nitro reduction can trigger micro-environments where unwanted C-O cleavage occurs, yielding fragmented phenols and arenes.
Causality of Catalyst Modification: To prevent dehalogenation, the thermodynamic landscape of the catalyst surface must be engineered. Introducing a sulfur-based catalyst poison, such as thiophene, selectively binds to the highly active step-edge sites of Pt/C. This leaves the planar sites available for nitro group reduction but sterically and electronically hinders C-Cl activation[3].
Advanced Hybrid Catalysts: Alternatively, next-generation hybrid nano-structured catalysts (e.g., Pt/ZrO₂/ZSM-5) utilize strong metal-support interactions. Electron transfer from Pt to ZrO₂ modulates the Pt d-band center, enhancing the preferential adsorption of the polar N=O bond over the C-Cl bond, resulting in >99.9% selectivity even at ultra-low noble metal loadings[4]. Furthermore, metal-free N/S co-doped carbon catalysts have emerged, utilizing sulfur functionalities as preferential adsorption sites for the nitro group, though they require harsher reaction conditions[5].
Catalyst Selection & Quantitative Data
Summarizing the operational parameters is crucial for process optimization. Table 1 outlines the comparative efficacy of various catalytic systems for this specific transformation.
Table 1: Comparison of Catalytic Systems for Chloronitro Diaryl Ether Reduction
Catalyst System
Additive / Inhibitor
Temp (°C)
H₂ Pressure (bar)
Conversion (%)
Chemoselectivity (%)
Mechanistic Note
Pd/C (5%)
None
25
1.0
>99
<40
High C-Cl cleavage; strictly avoided.
Pt/C (1%)
Thiophene (0.1 eq)
60
3.0
>95
>98
Industrial standard; selective poisoning of step-edge sites[3].
Pt/ZrO₂/ZSM-5
None
40
1.0
>99
>99.9
Ultra-low Pt (0.08%); electronic modulation via support[4].
The following protocols incorporate strict In-Process Controls (IPCs) to ensure the system is self-validating. The stoichiometric consumption of exactly 3.0 molar equivalents of H₂ gas serves as the primary validation metric.
This protocol utilizes a traditional, highly scalable approach relying on selective catalyst poisoning.
Preparation: In a pressure-rated Hastelloy autoclave, charge 100 mmol of 4-chloro-1-(2-ethoxyphenoxy)-2-nitrobenzene.
Solvent & Catalyst: Add 150 mL of anhydrous methanol. Introduce 0.5 g of 1% Pt/C catalyst.
Inhibition (Critical Step): Add 0.1 mmol of thiophene (as a 1% solution in methanol). This acts as a dechlorination inhibitor by selectively deactivating the sites responsible for C-Cl homolysis[3].
Purging: Seal the reactor. Purge the headspace with Nitrogen (3x 5 bar), followed by Hydrogen (3x 5 bar) to establish a strictly anaerobic environment.
Reaction: Pressurize the reactor to 3.0 bar with H₂. Heat the mixture to 60 °C under vigorous stirring (800 rpm) to eliminate mass-transfer limitations.
Self-Validation (H₂ Uptake): Monitor the H₂ mass flow controller. The reaction is deemed successful and complete only when H₂ uptake plateaus at exactly ~300 mmol (3 equivalents). Any consumption beyond this indicates the onset of hydrodechlorination.
Workup & Analysis: Cool to 20 °C, safely vent the H₂, and purge with N₂. Filter the mixture through a Celite pad. Analyze the filtrate via HPLC (UV 254 nm); the dechlorinated byproduct, 2-(2-ethoxyphenoxy)aniline, must be <1% to validate the thiophene inhibition.
This protocol leverages advanced nanomaterials to achieve reduction under exceptionally mild conditions without the need for sulfur additives.
Preparation: Charge 100 mmol of the nitro precursor into a glass-lined reactor.
Solvent & Catalyst: Add 100 mL of ethanol and 0.2 g of Pt/ZrO₂/ZSM-5 catalyst (0.08 wt% Pt loading)[4].
Reaction: Purge with N₂, then H₂. Pressurize to a mild 1.0 bar H₂. Maintain the temperature at 40 °C with 1000 rpm stirring.
Self-Validation (Kinetics): The synergistic electron transfer from Pt to ZrO₂ ensures rapid N-O activation. Monitor via TLC or rapid-LC; conversion should reach >99.9% within 90 minutes without over-reduction[4].
Workup: Filter the heterogeneous catalyst (which can be washed with ethanol and recycled up to 6 times without activity loss). Evaporate the solvent to obtain the analytically pure 5-chloro-2-(2-ethoxyphenoxy)aniline.
Mechanistic Pathway & Workflow Visualization
Chemoselective catalytic reduction pathway of chloronitro diaryl ethers to chloroanilines.
Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 5-Chloro-2-(2-ethoxyphenoxy)aniline
Introduction: The Strategic Importance of C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the forma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for constructing these bonds often suffered from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig reaction has largely overcome these limitations, enabling the coupling of a wide array of amines and aryl (pseudo)halides with unprecedented efficiency and predictability.[3][5]
This guide focuses on the application of the Buchwald-Hartwig reaction to a specific and structurally complex substrate: 5-Chloro-2-(2-ethoxyphenoxy)aniline . This molecule possesses a diaryl ether linkage and a reactive aniline moiety, making it a valuable building block for the synthesis of more elaborate molecular architectures. The presence of a chloro-substituent on one of the aromatic rings presents a specific challenge, as aryl chlorides are known to be less reactive than their bromide or iodide counterparts in oxidative addition to palladium(0).[6] However, with the development of sophisticated catalyst systems, the efficient amination of aryl chlorides is now a routine transformation.[7]
These application notes will provide a comprehensive overview of the key parameters for the successful Buchwald-Hartwig cross-coupling of 5-Chloro-2-(2-ethoxyphenoxy)aniline, including a detailed experimental protocol and an in-depth discussion of the rationale behind the choice of each reaction component.
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][8] Understanding this catalytic cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle commences with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, an aryl chloride that will be coupled with our aniline).[8] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.[9] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Key Reaction Parameters for Coupling with 5-Chloro-2-(2-ethoxyphenoxy)aniline
The success of a Buchwald-Hartwig reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like 5-Chloro-2-(2-ethoxyphenoxy)aniline, which will act as the amine coupling partner, careful consideration of these components is crucial.
Palladium Precatalyst: The Source of Catalytic Activity
A variety of palladium sources can be used to generate the active Pd(0) catalyst in situ.[6] Common choices include:
Palladium(II) acetate (Pd(OAc)₂): A stable and readily available precatalyst that is reduced to Pd(0) in the presence of phosphine ligands and/or the amine.[8]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require an in-situ reduction step.[10]
Palladium(II) chloride (PdCl₂): A less common but still viable option, though it may require more forcing conditions.
For routine applications and ease of handling, Pd(OAc)₂ is often the preferred choice.
The Ligand: The Heart of the Catalyst System
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination, especially when dealing with challenging substrates like aryl chlorides.[1] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction.[1][11] These ligands promote the formation of monoligated, highly reactive L-Pd(0) species, which facilitates the challenging oxidative addition of aryl chlorides and accelerates the rate of reductive elimination.[11]
For the coupling of an aryl chloride with 5-Chloro-2-(2-ethoxyphenoxy)aniline, ligands from the following classes are highly recommended:
Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands, such as XPhos, SPhos, and RuPhos, are known for their high activity in the amination of aryl chlorides.[8][11] Their steric bulk and electron-donating properties are ideal for this transformation.
Ferrocenyl-based Phosphine Ligands (Hartwig Ligands): Ligands like Josiphos have also demonstrated high efficacy.[12]
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer excellent catalytic activity for the amination of aryl chlorides.[7][10]
Effective for amination of aryl tosylates and halides.[12]
Table 1: Recommended Ligands for the Amination of Aryl Chlorides.
The Base: Facilitating Deprotonation
The role of the base is to deprotonate the amine coordinated to the palladium center, forming the key palladium amido intermediate.[9] The choice of base is critical and can significantly impact the reaction rate and yield.[13][14] For the Buchwald-Hartwig amination, strong, non-nucleophilic bases are generally preferred.
Sodium tert-butoxide (NaOtBu): The most commonly used base, known for its high efficacy.[6]
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with base-sensitive functional groups.[8]
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Weaker bases that can be effective with highly active catalyst systems and are suitable for substrates that are sensitive to stronger bases.[6][13]
Given the likely need for robust conditions to couple an aryl chloride, sodium tert-butoxide is the recommended starting point.
The Solvent: The Reaction Medium
The solvent must be capable of dissolving the reactants and catalyst components to a sufficient extent.[15][16] Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalytic cycle.
Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[17]
Tetrahydrofuran (THF): A viable option, although its lower boiling point may limit the reaction temperature.[6]
It is crucial to use anhydrous solvents to ensure optimal reaction performance.
Experimental Workflow and Protocol
The following is a general protocol for the Buchwald-Hartwig cross-coupling of an aryl chloride with 5-Chloro-2-(2-ethoxyphenoxy)aniline. This protocol should be considered a starting point and may require optimization for specific aryl chloride coupling partners.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig reaction.
Protocol: Coupling of an Aryl Chloride with 5-Chloro-2-(2-ethoxyphenoxy)aniline
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, XPhos, and sodium tert-butoxide.
Evacuate and backfill the flask with the inert gas three times.
Add the aryl chloride and 5-Chloro-2-(2-ethoxyphenoxy)aniline to the flask.
Add anhydrous toluene via syringe.
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by carefully adding water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Note: The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aryl chloride.
Parameter
Recommended Starting Condition
Range for Optimization
Pd Precatalyst Loading
2 mol%
0.5 - 5 mol%
Ligand Loading
4 mol%
1 - 10 mol%
Base Equivalence
1.4 equiv
1.2 - 2.0 equiv
Temperature
100-110 °C
80 - 120 °C
Concentration
0.1 - 0.5 M
0.05 - 1.0 M
Table 2: General Reaction Parameters for Optimization.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure anhydrous and anaerobic conditions. Use fresh reagents.
Insufficient temperature
Increase the reaction temperature.
Inappropriate ligand
Screen other sterically hindered biaryl phosphine ligands.
Formation of Side Products
Hydrodehalogenation of aryl chloride
Ensure the inert atmosphere is maintained.
Homocoupling of the aniline
This is less common but can occur at high temperatures.
Decomposition of Starting Material
Base-sensitive functional groups
Consider using a weaker base like K₃PO₄ or Cs₂CO₃.
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of aryl amines. The successful application of this reaction to couple 5-Chloro-2-(2-ethoxyphenoxy)aniline with various aryl chlorides is highly achievable with the appropriate choice of a modern, sophisticated catalyst system. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively optimize the reaction conditions to achieve high yields of the desired C-N coupled products, paving the way for the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
Buchwald–Hartwig amination. (2024). Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications. Available at: [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Available at: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). National Institutes of Health. Available at: [Link]
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2015). ResearchGate. Available at: [Link]
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. Available at: [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). National Institutes of Health. Available at: [Link]
Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. (2004). The Journal of Organic Chemistry. Available at: [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). MDPI. Available at: [Link]
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (2023). RSC Publishing. Available at: [Link]
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2016). National Institutes of Health. Available at: [Link]
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019). Chemical Science. Available at: [Link]
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2020). NSF PAR. Available at: [Link]
Solvent effects in palladium catalysed cross-coupling reactions. (2019). White Rose Research Online. Available at: [Link]
Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. (2004). Vrije Universiteit Brussel. Available at: [Link]
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022). The Journal of Organic Chemistry. Available at: [Link]
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Available at: [Link]
Solvent effects in palladium catalysed cross-coupling reactions. (2019). ResearchGate. Available at: [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2004). University of Windsor. Available at: [Link]
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2010). MIT Open Access Articles. Available at: [Link]
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2016). ResearchGate. Available at: [Link]
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). RSC Publishing. Available at: [Link]
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications. Available at: [Link]
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2008). National Institutes of Health. Available at: [Link]
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2014). Dalton Transactions. Available at: [Link]
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). National Institutes of Health. Available at: [Link]
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (2021). National Institutes of Health. Available at: [Link]
Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025). Journal of Pharmaceutical Research International. Available at: [Link]
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2024). ChemRxiv. Available at: [Link]
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). LinkedIn. Available at: [Link]
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2024). National Institutes of Health. Available at: [Link]
Application Notes & Protocols: Strategic Synthesis of Agrochemical Derivatives from 5-Chloro-2-(2-ethoxyphenoxy)aniline
Abstract: This document provides a comprehensive technical guide for researchers and synthetic chemists on the utilization of 5-Chloro-2-(2-ethoxyphenoxy)aniline as a versatile precursor for the synthesis of novel agroch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for researchers and synthetic chemists on the utilization of 5-Chloro-2-(2-ethoxyphenoxy)aniline as a versatile precursor for the synthesis of novel agrochemical candidates. We detail two strategic synthetic pathways for deriving potent fungicidal and herbicidal scaffolds, specifically focusing on the preparation of advanced carboxamide and quinazoline derivatives. The protocols are grounded in established chemical principles, offering step-by-step methodologies, mechanistic insights, and characterization guidelines to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of the Diphenylamine Ether Scaffold
5-Chloro-2-(2-ethoxyphenoxy)aniline is a high-value starting material in modern agrochemical research. Its structure, a substituted diphenylamine ether, is a "privileged scaffold" that combines several key features beneficial for biological activity and bioavailability. The chlorine substituent can enhance metabolic stability and binding affinity, while the flexible ether linkage allows the two aromatic rings to adopt optimal conformations for interacting with biological targets. Substituted phenylamine derivatives are widely recognized in the literature as microbicidally active ingredients in pesticides, making this scaffold a rational starting point for the discovery of new crop protection agents.[1][2]
This guide moves beyond theoretical discussion to provide robust, actionable protocols for transforming this precursor into two distinct classes of high-potential agrochemicals:
Carboxamide Derivatives: Targeting the multi-billion dollar succinate dehydrogenase inhibitor (SDHI) fungicide class.
Quinazoline Derivatives: A core heterocyclic system found in numerous herbicides and fungicides.[3][4]
The following sections are designed to equip researchers with the necessary expertise to not only replicate these syntheses but also to adapt them for the creation of diverse analog libraries.
A thorough understanding of the starting material is critical for successful and safe synthesis.
Physicochemical & Safety Data
While specific data for 5-Chloro-2-(2-ethoxyphenoxy)aniline should always be obtained from the supplier's Safety Data Sheet (SDS), the properties of analogous structures provide a useful reference. For instance, the closely related 5-Chloro-2-phenoxyaniline is a solid with a molecular weight of approximately 219.66 g/mol and is known to cause skin and eye irritation.[5] Similarly, 5-chloro-2-(2-chlorophenoxy)aniline is also classified as a skin, eye, and respiratory irritant.[6]
Table 1: Representative Properties of Analogous Diphenylamine Ethers
Disclaimer: This table is for estimation purposes only. Always consult the material-specific SDS before commencing any experimental work.
Handling and Storage
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Synthetic Pathways and Protocols
The strategic location of the primary amine on the 5-Chloro-2-(2-ethoxyphenoxy)aniline scaffold allows for its use as a potent nucleophile in a variety of constructive chemical reactions. The following diagram illustrates the overall synthetic strategy detailed in this guide.
Caption: Overall synthetic strategy for deriving agrochemical classes.
Pathway A: Synthesis of N-(5-Chloro-2-(2-ethoxyphenoxy)phenyl) Carboxamide Derivatives
A.1 Rationale and Mechanistic Overview
This pathway targets the synthesis of novel carboxamide fungicides, a class dominated by Succinate Dehydrogenase Inhibitors (SDHIs). The core reaction is a nucleophilic acyl substitution where the aniline nitrogen of our precursor attacks an activated carboxyl group. The methodology is adapted from established procedures for creating novel fungicides from diphenylamine scaffolds.[7] We will use 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride as a representative acid chloride, a common building block in commercial SDHIs.
The reaction proceeds via the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond, releasing HCl that is scavenged by a base (e.g., triethylamine).
A.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of carboxamide derivatives.
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-(2-ethoxyphenoxy)aniline (10 mmol) in anhydrous DCM (40 mL).
Base Addition: Add triethylamine (15 mmol) to the solution.
Cooling: Cool the flask to 0°C in an ice-water bath.
Acid Chloride Addition: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred aniline solution over 15 minutes, maintaining the temperature at 0°C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2 x 30 mL), 1M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
Causality Note: The HCl wash removes residual triethylamine, while the NaHCO₃ wash removes any remaining acidic impurities.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure carboxamide derivative.
A.4 Characterization and Expected Data
The final product should be characterized to confirm its structure and purity.
Table 2: Expected Characterization Data for the Carboxamide Product
Analysis
Expected Result
Appearance
White to off-white solid
Yield
80-95% (typical)
¹H NMR
Peaks corresponding to aromatic protons, ethoxy group (triplet and quartet), N-H amide proton (broad singlet), pyrazole protons, and methyl/difluoromethyl groups.
Mass Spec (MS)
Molecular ion peak [M+H]⁺ consistent with the calculated exact mass (C₂₀H₁₈ClF₂N₃O₃).
FT-IR (cm⁻¹)
Characteristic peaks for N-H stretch (~3300), C=O amide stretch (~1650), and C-O-C ether stretch (~1240).
Pathway B: Synthesis of Quinazoline Derivatives
B.1 Rationale and Mechanistic Overview
Quinazolines are a vital class of N-containing heterocyclic compounds with broad biological activities.[3] The synthesis of quinazolines from anilines is a well-established strategy in medicinal and agrochemical chemistry. We will adapt a metal-free, four-component reaction which provides a straightforward and efficient route to construct the quinazoline core from simple anilines.[8] This approach involves the reaction of our aniline precursor with an aromatic aldehyde and ammonium iodide, which serves as a nitrogen source for the final ring.
The proposed mechanism involves the initial formation of an amidine intermediate from the aniline, followed by cyclization and subsequent aromatization to yield the substituted quinazoline. This one-pot synthesis is highly efficient and aligns with green chemistry principles.
B.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of quinazoline derivatives.
Reaction Setup: To a pressure-rated sealed tube, add 5-Chloro-2-(2-ethoxyphenoxy)aniline (5 mmol), 4-methoxybenzaldehyde (12.5 mmol), ammonium iodide (10 mmol), and DMSO (5 mL).
Sealing and Heating: Seal the tube tightly and place it in a preheated oil bath at 120°C.
Reaction Progression: Stir the reaction mixture at this temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting aniline.
Causality Note: The high temperature is necessary to drive the multi-component condensation and cyclization reactions forward. DMSO is used as a high-boiling polar aprotic solvent suitable for these conditions.
Cooling and Quenching: After the reaction is complete, cool the tube to room temperature. Carefully open the tube and pour the contents into a beaker containing 50 mL of water.
Basification and Extraction: Basify the aqueous mixture by adding aqueous ammonia until pH ~9-10. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired quinazoline derivative.
B.4 Characterization and Expected Data
The final product should be characterized to confirm the successful formation of the heterocyclic ring system.
Table 3: Expected Characterization Data for the Quinazoline Product
Analysis
Expected Result
Appearance
Yellowish to brown solid
Yield
50-75% (typical for multi-component reactions)
¹H NMR
Complex aromatic region showing protons from all three aromatic rings. A characteristic singlet for the quinazoline C4-H proton. Signals for the ethoxy and methoxy groups.
Mass Spec (MS)
Molecular ion peak [M+H]⁺ consistent with the calculated exact mass of the target quinazoline (C₂₃H₁₉ClN₂O₂).
¹³C NMR
Appearance of new quaternary carbon signals in the aromatic region corresponding to the quinazoline ring system.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield (Pathway A)
Incomplete reaction; moisture in reagents/solvent; inefficient base.
Ensure anhydrous conditions. Use freshly opened or distilled TEA and DCM. Allow the reaction to run longer.
Incomplete Reaction (Pathway B)
Insufficient temperature or reaction time; degradation of reagents.
Ensure the reaction temperature is maintained at 120°C. Extend the reaction time. Use high-purity starting materials.
Purification Difficulties
Close-running spots on TLC; persistent impurities.
Optimize the solvent system for column chromatography. Consider a second purification step like recrystallization.
Side Product Formation
Dimerization of aniline; competing reactions.
For Pathway A, ensure slow, controlled addition of the acid chloride at 0°C. For Pathway B, ensure the reaction tube is properly sealed to maintain pressure.
References
Gondi, S., Bera, A., & Westover, K. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. Available at: [Link]
Wang, L., et al. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry. Available at: [Link]
Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. Journal of Chemistry. Available at: [Link]
NextSDS. (n.d.). 5-chloro-2-(2-ethoxyethoxy)aniline — Chemical Substance Information. NextSDS. Retrieved from [Link]
Krasavin, M. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]
Khan, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
Wang, H., et al. (2019). Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold. Journal of Agricultural and Food Chemistry. Available at: [Link]
Kapustíková, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-phenoxyaniline. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. PubChem. Retrieved from [Link]
NextSDS. (n.d.). 5-chloro-2-[2-(dimethylamino)ethoxy]aniline — Chemical Substance Information. NextSDS. Retrieved from [Link]
Google Patents. (n.d.). WO2018069841A1 - 4-substituted phenylamine derivatives and their use to protect crops by fighting undesired phytopathogenic micoorganisms.
Kapustíková, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Journal of Organic Chemistry. Available at: [Link]
European Patent Office. (n.d.). EP 3612514 B1 - NOVEL PHENYLAMINE COMPOUNDS. Retrieved from [Link]
Safe handling and long-term storage protocols for 5-Chloro-2-(2-ethoxyphenoxy)aniline
Application Note: Safe Handling, Quality Control, and Long-Term Storage Protocols for 5-Chloro-2-(2-ethoxyphenoxy)aniline Audience: Researchers, scientists, and drug development professionals. Executive Summary & Compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Safe Handling, Quality Control, and Long-Term Storage Protocols for 5-Chloro-2-(2-ethoxyphenoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5) is a halogenated primary aromatic amine featuring an ether linkage[1]. In pharmaceutical synthesis and materials science, it serves as a highly versatile building block. However, its molecular structure renders it highly susceptible to oxidative degradation and presents significant toxicological risks—specifically methemoglobinemia—upon exposure[2]. This application note establishes a self-validating protocol for the safe handling, quality control, and long-term storage of this compound to ensure experimental reproducibility and operator safety.
Table 1: Physicochemical & Hazard Profile
Property
Value / Characteristic
Impact on Handling & Storage
CAS Number
946772-92-5
N/A
Chemical Class
Primary Aromatic Amine
Prone to autoxidation; requires an inert atmosphere.
Physical State
Liquid / Low-melting solid
High surface area for oxidation; requires tight sealing.
Requires strict engineering controls to prevent cyanosis[3].
Mechanistic Basis for Instability & Toxicity
Expertise & Experience: To execute an effective handling protocol, researchers must understand the causality behind the compound's degradation and toxicity.
A. Oxidative Degradation Pathway
Primary aromatic amines are notorious for their instability in the presence of light and atmospheric oxygen. Photooxidation and autoxidation lead to the formation of highly colored quinone-imines and polymeric impurities[4]. A critical, often overlooked phenomenon is that freezing aqueous or partially aqueous solutions of aniline derivatives can actually activate and accelerate photooxidation. This occurs due to bathochromic (red) shifts in their absorption spectra at the air-ice interface, increasing their overlap with available ambient light[4]. Therefore, strictly dry, dark storage is non-negotiable.
B. Systemic Toxicity: Methemoglobinemia
Like other primary aromatic amines, 5-Chloro-2-(2-ethoxyphenoxy)aniline is highly lipid-soluble, allowing rapid absorption through the skin, gastrointestinal tract, and respiratory system[2]. Once absorbed, it undergoes hepatic N-hydroxylation mediated by CYP450 enzymes. The resulting N-hydroxyarylamine metabolites are potent oxidizing agents that convert the Fe²⁺ in hemoglobin to Fe³⁺ (methemoglobin). This structural change abolishes the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis[3].
Figure 1: Toxicological pathway of 5-Chloro-2-(2-ethoxyphenoxy)aniline inducing methemoglobinemia.
Safety & Handling Protocol
Trustworthiness: This protocol is designed as a self-validating system. If any step fails (e.g., a visual color change is observed), the system immediately flags the material as compromised.
Step-by-Step Methodology:
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood or a glovebox. Never handle the open container on a standard benchtop[3].
Personal Protective Equipment (PPE): Due to the lipid solubility of aromatic amines[2], standard latex gloves are insufficient. Double-gloving with heavy-duty nitrile or neoprene gloves is required. Wear a fully buttoned lab coat and chemical splash goggles.
Spill Response: In the event of a spill, do not use bleach (sodium hypochlorite), as this will react with the aniline derivative to form highly toxic, volatile chlorinated byproducts. Instead, cover the spill with a solid absorbent (e.g., sand or vermiculite), sweep it into a hazardous waste container, and decontaminate the surface with polyethylene glycol (PEG 400) followed by soapy water[3].
Long-Term Storage Protocol
To mitigate the bathochromic shift-induced photooxidation[4] and standard autoxidation, the following storage workflow must be strictly adhered to.
Step-by-Step Methodology:
Aliquotting: Upon receipt, immediately aliquot the bulk material into smaller, single-use amber glass vials. This minimizes repeated freeze-thaw cycles and limits oxygen exposure for the bulk batch.
Inert Atmosphere: Purge each vial with a gentle stream of Argon or Nitrogen gas for 30-60 seconds to displace atmospheric oxygen. Argon is preferred as it is heavier than air and blankets the compound more effectively.
Sealing: Seal the vials with PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm to prevent moisture ingress.
Temperature & Environment: Store the sealed vials at -20°C in a secondary desiccated container (e.g., a sealed jar containing Drierite).
Thawing (Critical Step): Before use, remove the vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes. Never open a cold vial. Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, which will accelerate degradation and ruin the inert atmosphere[3].
Figure 2: End-to-end workflow for safe handling, aliquoting, and long-term storage.
Quality Control & Degradation Assessment
Before utilizing stored 5-Chloro-2-(2-ethoxyphenoxy)aniline in sensitive drug development assays or syntheses, verify its integrity:
Visual Inspection: The pure compound should appear relatively pale. A shift to dark brown, deep red, or purple is a definitive indicator of quinone-imine formation via oxidation.
Analytical Verification:
TLC (Thin-Layer Chromatography): Run a TLC plate against a known pure standard. Oxidized polymeric impurities will typically appear as highly polar, baseline-shifted streaks.
NMR/HPLC: For quantitative assessment, use ¹H-NMR or HPLC. Look for the disappearance of the primary amine protons or the emergence of complex aromatic signals indicative of azo-coupling or polymerization.
Remediation: If degradation is detected (<95% purity), the compound must be purified via flash column chromatography (using deactivated silica to prevent acid-catalyzed degradation) or vacuum distillation before use.
References
Gheni, S. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 8-21.[Link]
Corrochano, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 51(23), 13763-13770.[Link]
How to improve synthesis yield of 5-Chloro-2-(2-ethoxyphenoxy)aniline
Technical Support Center: Troubleshooting & Yield Optimization for 5-Chloro-2-(2-ethoxyphenoxy)aniline Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists looking...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting & Yield Optimization for 5-Chloro-2-(2-ethoxyphenoxy)aniline
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists looking to optimize the synthesis of 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5). The synthesis of this crucial building block relies on a two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols.
Reaction Workflow Diagram
Reaction workflow for the two-step synthesis of 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Q: Why is my etherification reaction stalling at ~70% conversion, and how do I push it to completion?A: This is a common issue related to nucleophile solubility and base strength.
The Causality: The SNAr reaction relies on the activation of the leaving group. In 1,4-dichloro-2-nitrobenzene, the chlorine at the C1 position is ortho to the strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate and highly activates the C1 position for nucleophilic attack [1]. The chlorine at C4 is meta to the nitro group and remains unactivated. However, if the potassium carbonate (
K2CO3
) base is poorly soluble in your solvent (e.g., DMF or NMP), the concentration of the active 2-ethoxyphenoxide nucleophile remains too low to drive the reaction to completion.
The Solution: Switch to Cesium Carbonate (
Cs2CO3
), which has significantly higher solubility in polar aprotic solvents, or add a phase-transfer catalyst (e.g., TBAB) at 5 mol%. Ensure the reaction is strictly anhydrous, as water will protonate the phenoxide and stall the cycle.
Q: I am detecting a diaryl ether byproduct. How do I prevent over-reaction?A:
The Causality: While the C4 chlorine is unactivated by the nitro group, forcing conditions (temperatures >130 °C) or a large excess of the phenoxide nucleophile can force a second, non-selective substitution.
The Solution: Strictly control the stoichiometry to 1.05 equivalents of 2-ethoxyphenol. Maintain the internal reaction temperature between 100 °C and 110 °C.
Q: I am seeing significant loss of the chlorine atom (hydrodehalogenation) during catalytic hydrogenation. How can I prevent this?A:
The Causality: Standard Palladium on Carbon (Pd/C) is highly active and readily undergoes oxidative addition into the aryl C-Cl bond, leading to the cleavage of the chlorine atom at the C5 position [2].
The Solution: You must switch to a chemoselective reduction method. If you require high-pressure hydrogenation, use Sulfided Platinum on Carbon (Pt/C-S) . The sulfur selectively poisons the specific catalytic sites responsible for C-Cl oxidative addition, while leaving the sites for nitro group reduction fully active [2]. Alternatively, utilize a chemical reduction method such as Iron/Ammonium Chloride (
Fe/NH4Cl
).
Q: Why use Ammonium Chloride (
NH4Cl
) instead of Hydrochloric Acid (
HCl
) in the Iron reduction?A:
The Causality: The classic Béchamp reduction uses
Fe/HCl
, but strong acids can lead to the formation of chlorinated aniline oligomers or ether cleavage.
NH4Cl
acts as a mild, buffered proton source. The reduction proceeds via a single-electron transfer (SET) from the iron surface to the nitro group. The mild acidity of
NH4Cl
is sufficient to provide the protons necessary to form the amine without breaking the ether linkage or the C-Cl bond, ensuring >99% chemoselectivity.
Quantitative Data: Comparison of Nitro Reduction Methods
When optimizing the second step, selecting the right reduction protocol is critical for maximizing the yield of the 5-chloro derivative.
Reduction Method
Catalyst / Reagents
Chemoselectivity (Retention of Cl)
Typical Isolated Yield
Scalability
Cost Profile
Standard Catalytic
10% Pd/C,
H2
(50 psi)
Poor (< 60%)
45 - 55%
High
High
Poisoned Catalytic
5% Pt/C (Sulfided),
H2
Excellent (> 98%)
90 - 94%
High
Very High
Chemical (SET)
Fe powder,
NH4Cl
Excellent (> 99%)
92 - 96%
Medium
Low
Detailed Experimental Protocols
Protocol A: Regioselective SNAr Etherification
Self-Validating System: The color change and TLC Rf values provide immediate visual confirmation of success.
Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, add 1,4-dichloro-2-nitrobenzene (1.0 equiv, 100 mmol) and anhydrous DMF (200 mL).
Nucleophile Generation: Add 2-ethoxyphenol (1.05 equiv, 105 mmol) followed by finely powdered anhydrous
K2CO3
(1.5 equiv, 150 mmol).
Reaction: Heat the suspension to 110 °C under vigorous stirring for 12 hours.
Validation Check: The reaction mixture will turn from pale yellow to a deep, vibrant orange as the phenoxide is generated and consumed.
Monitoring: Run a TLC (Hexanes/EtOAc 4:1). The starting material (
Rf≈0.6
) should be completely consumed, replaced by a single bright yellow spot representing 4-chloro-2-nitro-1-(2-ethoxyphenoxy)benzene (
Rf≈0.4
).
Workup: Cool to room temperature and pour the mixture into 600 mL of ice water. Stir for 30 minutes. Filter the resulting yellow precipitate, wash with cold water (3 x 100 mL), and dry under vacuum to afford the intermediate.
Self-Validating System: The conversion of the nitro intermediate to the amine drastically changes the solubility profile, allowing for acid-base extraction validation.
Preparation: In a 1 L flask equipped with a reflux condenser, dissolve the intermediate from Protocol A (1.0 equiv, ~90 mmol) in Ethanol (300 mL).
Activation: Add a solution of
NH4Cl
(3.0 equiv, 270 mmol) dissolved in Water (100 mL). Heat the mixture to 60 °C.
Reduction: Carefully add Iron powder (325 mesh, 5.0 equiv, 450 mmol) in small portions over 30 minutes to avoid excessive frothing. Once added, increase the temperature to 80 °C (reflux) for 4 hours.
Validation Check: Spot the reaction on TLC (Hexanes/EtOAc 3:1). The yellow nitro spot (
Rf≈0.4
) will disappear, replaced by a highly UV-active, ninhydrin-positive spot (
Rf≈0.2
).
Workup: Cool the mixture to 40 °C and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with EtOAc (200 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (2 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate to yield 5-Chloro-2-(2-ethoxyphenoxy)aniline as an off-white to pale brown solid.
References
Industrial Chemicals Evaluation: 1,4-dichloro-2-nitrobenzene. Australian Government Department of Health and Aged Care. Mechanisms of Nucleophilic Aromatic Substitution on Activated Aromatic Centers. Available at:[Link]
Optimization
Technical Support Center: Preventing Oxidation of 5-Chloro-2-(2-ethoxyphenoxy)aniline
Welcome to the Technical Support Center for 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5). This compound is a highly valuable building block in pharmaceutical synthesis, but it is notoriously prone to degradatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5). This compound is a highly valuable building block in pharmaceutical synthesis, but it is notoriously prone to degradation. This guide provides researchers and drug development professionals with the mechanistic insights, self-validating protocols, and troubleshooting steps required to maintain the structural integrity of this compound during storage.
Mechanistic Insight: The Causality of Oxidation
To effectively prevent degradation, one must first understand the structural vulnerabilities of 5-Chloro-2-(2-ethoxyphenoxy)aniline.
While the 5-chloro substituent exerts a mild electron-withdrawing inductive effect, the ortho-positioned 2-ethoxyphenoxy group acts as a powerful electron-donating group via resonance. This net electron-rich environment makes the nitrogen lone pair highly susceptible to electrophilic attack by molecular oxygen (autoxidation) and UV/Vis light (photooxidation)[1].
The oxidation process typically initiates with the formation of a highly reactive radical cation intermediate[2]. From here, the degradation diverges into two primary pathways:
N-Oxidation & Coupling: Formation of nitrosobenzenes, azoxybenzenes, and azobenzenes.
Ring Oxidation: Formation of highly conjugated, dark-colored quinone imines[3].
Both pathways ultimately lead to the formation of complex, insoluble polymeric resins that manifest as a dark brown or black sludge in the sample[4].
Simplified oxidation pathway of 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Self-Validating Storage Protocol
To prevent the formation of radical cations, physical barriers against oxygen and light must be rigorously maintained[5]. The following step-by-step methodology ensures a self-validating storage system that minimizes degradation.
Step 1: Environmental Control
Transfer the bulk chemical inside a glovebox or under a continuous stream of inert gas. Argon is strictly preferred over Nitrogen; Argon is heavier than air and creates a denser, more effective protective blanket over the solid.
Step 2: Aliquoting
Divide the bulk compound into smaller, single-use amber glass vials. Amber glass blocks the UV/Vis wavelengths responsible for initiating photooxidation. Aliquoting prevents the entire batch from undergoing repeated oxygen exposure and thermal cycling during daily laboratory use[6].
Step 3: Headspace Displacement
Purge the headspace of each individual vial with high-purity Argon for 10–15 seconds to completely displace residual atmospheric oxygen.
Step 4: Hermetic Sealing
Cap the vials tightly using PTFE-lined septa caps. Wrap the exterior of the caps with Parafilm to prevent slow gas exchange over prolonged storage periods.
Step 5: Temperature Regulation
Store the sealed vials in a dedicated chemical refrigerator at 2–8°C for standard use. For long-term storage exceeding 6 months, store at -20°C to kinetically halt any trace autoxidation[6].
Quantitative Stability Data
The following table summarizes the expected stability of substituted aniline derivatives based on the storage conditions applied[6]:
Storage Condition
Atmosphere
Container Type
Initial Purity (%)
Purity at 6 Months (%)
Purity at 12 Months (%)
Visual Appearance
2–8 °C
Argon
Amber Glass
>99.8
99.7
99.5
Off-white solid
2–8 °C
Ambient Air
Amber Glass
>99.8
96.2
91.4
Light yellow
25 °C (Room Temp)
Ambient Air
Clear Glass
>99.8
88.5
74.2
Dark brown/resinous
Troubleshooting Guides & FAQs
Q1: My previously off-white compound has turned dark brown. What happened, and can I still use it?A1: The dark discoloration is a direct visual indicator that the compound has oxidized into highly conjugated quinone imines or polymeric resins[4]. Because these conjugated byproducts have massive molar extinction coefficients, even trace amounts (<1% degradation) can turn the entire batch dark brown. You cannot assume the material is ruined, but you must verify its purity analytically before proceeding with sensitive syntheses.
Q2: How do I verify the purity of a discolored batch?A2: Use the following step-by-step HPLC-UV protocol to validate the integrity of your sample[6]:
Sample Preparation: Accurately weigh 1.0 mg of the suspect sample and dissolve it in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove insoluble polymeric resins.
Chromatographic Setup: Utilize a C18 Reverse-Phase column (e.g., 50 mm x 4.6 mm, 1.8 µm).
Mobile Phase Gradient: Run a linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 10 minutes.
Detection: Monitor UV absorbance at 254 nm and integrate the peak areas.
Validation: If the primary peak area is <98%, the batch must be purified via flash chromatography (Hexane/Ethyl Acetate gradient) prior to use[4].
Q3: Should I add an antioxidant to my storage solution?A3: While hindered phenols like Butylated Hydroxytoluene (BHT) at 100-500 ppm are excellent radical scavengers that prevent aniline oxidation[6], they are not recommended for pure solid intermediates. BHT can severely interfere with downstream transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations). Relying on physical barriers (Argon, amber vials, and refrigeration) is the gold standard[5].
Q4: Does the chlorine substituent protect the aniline from oxidation?A4: Only marginally. The 5-chloro substituent exerts an electron-withdrawing inductive effect, which slightly stabilizes the amine compared to an unsubstituted analog. However, the ortho-ethoxyphenoxy group acts as a strong electron-donating group via resonance. This completely overrides the chlorine's stabilization, leaving the nitrogen lone pair highly vulnerable to oxidation[3].
Troubleshooting and purity verification workflow for discolored samples.
Technical Support Center: Resolving Aqueous Solubility Issues for 5-Chloro-2-(2-ethoxyphenoxy)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5) .
This molecule is a classic BCS Class II/IV candidate. It features a highly lipophilic diaryl ether core, an electron-withdrawing chloro group, a bulky ethoxy substituent, and a primary aniline amine. The electron-withdrawing nature of the chloro and phenoxy groups drastically lowers the pKa of the aniline nitrogen (estimated pKa ~3.0–4.0). Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized. Combined with its high lipophilicity (logP ~4.5), this results in near-zero aqueous solubility, leading to "solvent crashes" in in vitro assays and erratic bioavailability in vivo.
Below is a comprehensive troubleshooting guide and FAQ to help you systematically overcome these formulation challenges.
Quick Troubleshooting: In Vitro Assays & Solvent Crashes
Q: I prepared a 10 mM stock of 5-Chloro-2-(2-ethoxyphenoxy)aniline in 100% DMSO. When I spike it into my pH 7.4 cell culture media, it immediately forms a cloudy precipitate. How do I prevent this?
A: You are experiencing a classic "solvent crash." When the DMSO stock is introduced to the aqueous buffer, the DMSO rapidly diffuses into the water. Because the free base of the compound cannot hydrogen-bond effectively with water, the hydrophobic diaryl ether molecules rapidly aggregate via
π−π
stacking to minimize their surface area in the aqueous environment [1].
To fix this, you must lower the thermodynamic barrier to solvation by using a step-down cosolvent/surfactant system. Surfactants like Tween-80 form micelles that encapsulate the hydrophobic core before macroscopic precipitation can occur.
Causality: Pre-dispersing the surfactant in the aqueous phase ensures that micelles are already formed and waiting to trap the lipophilic compound as the DMSO diffuses.
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
Buffer Preparation: Supplement your aqueous assay buffer with 0.1% (v/v) Tween-80 and warm to 37°C.
Dropwise Addition: Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the vortex vortex to prevent localized supersaturation.
Validation Step (Turbidimetry): Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An
OD600<0.05
confirms a true colloidal dispersion free of sub-visible aggregates. If
OD600>0.05
, increase Tween-80 to 0.2%.
Advanced Formulation: In Vivo Dosing & Pharmacokinetics
Q: I need to dose this compound in murine models, but the required concentration exceeds the toxicity limits of DMSO/Tween. What are my options for purely aqueous dosing?
A: For in vivo applications, you must move away from cosolvents and alter the physicochemical state of the molecule. You have two primary pathways: Salt Formation (chemical modification) or Cyclodextrin Complexation (physical encapsulation).
Because the aniline group is weakly basic, forming a hydrochloride (HCl) salt is highly effective. Protonating the amine disrupts the stable crystal lattice energy of the free base and introduces strong ion-dipole interactions with water, which has been shown to increase the solubility of similar aniline derivatives by over 1,700-fold[2]. Alternatively, if acidic salts are poorly tolerated, encapsulating the diaryl ether core within the hydrophobic cavity of 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) will shield the lipophilic regions from water while the hydroxylated exterior of the cyclodextrin maintains aqueous solubility [3].
Protocol B: Hydrochloride Salt Conversion
Causality: Using anhydrous conditions prevents the water from competing with the basic nitrogen for the proton, ensuring complete salt formation.
Dissolution: Dissolve 1.0 g of 5-Chloro-2-(2-ethoxyphenoxy)aniline in a minimal volume of anhydrous ethanol (approx. 10 mL).
Protonation: Chill the solution on an ice bath to 4°C. Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise under continuous stirring.
Crystallization: Stir for 2 hours. The highly polar ammonium salt will precipitate out of the non-polar ether mixture.
Validation Step (NMR): Filter and dry the precipitate. Run a
1H
-NMR in
DMSO−d6
. The disappearance of the broad
NH2
singlet (~5.0 ppm) and the appearance of a broad
NH3+
peak (~10.0 ppm) confirms successful and complete salt formation.
Protocol C: HP-
β
-CD Inclusion Complexation
Causality: The diaryl ether geometry fits perfectly into the inner cavity of
β
-cyclodextrins. A 24-hour equilibration is required because the displacement of water molecules from the cyclodextrin cavity by the hydrophobic drug is a thermodynamically driven, but kinetically slow, process.
Excipient Prep: Prepare a 20% (w/v) solution of HP-
β
-CD in deionized water.
Equilibration: Add an excess amount of the solid free base (e.g., 10 mg/mL) to the cyclodextrin solution.
Stirring: Stir the suspension magnetically at room temperature for 24 hours to achieve thermodynamic equilibrium.
Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter. The uncomplexed free base will remain on the filter.
Validation Step (DSC): Lyophilize a 1 mL aliquot of the filtrate. Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The complete absence of the sharp melting endotherm of the free base confirms that 100% of the solubilized drug is trapped in the amorphous inclusion complex.
Quantitative Data & Formulation Comparison
To aid in selecting the correct approach, the following table synthesizes the expected solubility enhancements and operational constraints for each strategy.
Formulation Strategy
Estimated Aqueous Solubility
Primary Application
Key Limitation / Consideration
Free Base (pH 7.4 Buffer)
< 1 µg/mL
None
Unusable in aqueous media; high risk of precipitation.
1% DMSO + 0.1% Tween-80
~50 µg/mL
In Vitro Assays
Solvent toxicity limits use in sensitive cell lines.
Hydrochloride Salt
> 500 µg/mL
In Vivo Dosing (PO/IV)
May cause localized irritation due to acidic microenvironment.
20% HP-
β
-CD Complex
> 2,000 µg/mL
In Vivo Dosing (PO/IV)
Requires large volumes of excipient; potential for competitive displacement.
Table 1: Comparative solubility profiles and application matrices for 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Workflow & Mechanistic Diagrams
The following diagrams illustrate the logical decision-making process for formulation selection and the chemical mechanisms driving solubility enhancement.
Figure 1: Decision tree for selecting a solubilization strategy based on the experimental application.
Figure 2: Mechanistic pathways for solubilizing 5-Chloro-2-(2-ethoxyphenoxy)aniline.
References
Xie, B., Liu, Y., Li, X., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Available at:[Link]
Li, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 15, 1478152. Available at:[Link]
Sarabia-Vallejo, Á., Caja, M. D. M., Olives, A. I., Martín, M. A., & Menéndez, J. C. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 15(9), 2345. Available at:[Link]
Optimization
Overcoming steric hindrance in 5-Chloro-2-(2-ethoxyphenoxy)aniline substitution reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-(2-ethoxyphenoxy)aniline. This guide provides in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-(2-ethoxyphenoxy)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of substitution reactions involving this sterically hindered molecule. Our focus is on providing practical, field-proven insights to help you overcome common experimental challenges and achieve your synthetic goals.
Introduction: The Challenge of Steric Hindrance
5-Chloro-2-(2-ethoxyphenoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to Imatinib.[1] Its structure, however, presents a significant synthetic challenge: steric hindrance. The bulky 2-ethoxyphenoxy group positioned ortho to the aniline's amino group shields the nitrogen, impeding the approach of reactants and catalysts. This can lead to low reaction yields, slow kinetics, and the formation of unwanted side products.[2] This guide is designed to equip you with the knowledge and methodologies to effectively overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing substitution reactions on 5-Chloro-2-(2-ethoxyphenoxy)aniline?
A1: The principal challenge is the steric hindrance created by the bulky 2-ethoxyphenoxy group. This bulkiness can:
Hinder the approach of electrophiles to the aniline nitrogen.
impede the coordination of the aniline to a metal catalyst in cross-coupling reactions.[2]
Necessitate more forcing reaction conditions, which can lead to side reactions or decomposition.
Q2: Which types of substitution reactions are most affected by this steric hindrance?
A2: N-arylation and N-acylation reactions are particularly challenging. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensations, while powerful methods for C-N bond formation, often require significant optimization for sterically encumbered substrates like this.[3][4][5]
Q3: Are there alternatives to traditional cross-coupling reactions for this substrate?
A3: Yes, alternative strategies exist. For instance, copper-catalyzed electrophilic amination of aryl boronic esters has proven effective for synthesizing highly hindered anilines under mild conditions.[6][7][8] Another approach involves a three-component coupling of arylboronic acids, tert-butyl nitrite, and alkyl bromides, also utilizing a copper catalyst.[9]
Q4: How critical is the choice of ligand in overcoming steric hindrance in metal-catalyzed reactions?
A4: The ligand choice is paramount. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary for palladium-catalyzed reactions.[2][3] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is more reactive towards hindered substrates. For nickel-catalyzed couplings, which can be a cost-effective alternative to palladium, flexible bidentate phosphines have shown promise for hindered substrates.[10][11]
Visualizing Steric Hindrance
Caption: Steric shielding of the aniline nitrogen by the bulky ortho-substituent.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during substitution reactions with 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive Catalyst: The palladium or copper catalyst may be deactivated.
- Ensure the use of a high-quality precatalyst and store it under an inert atmosphere.- Consider using a more active precatalyst, such as a palladacycle.[2]- Prepare the active catalyst in situ under strictly inert conditions.
2. Inappropriate Ligand: The chosen ligand may not be suitable for the sterically demanding substrate.
- Screen a variety of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands.[2][12]- Ensure the correct metal-to-ligand ratio is used; for hindered substrates, a 1:1 or 1:2 ratio is often optimal.
3. Incorrect Base: The strength and solubility of the base can be critical.
- Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS.[2]- Consider the solubility of the base in your chosen solvent; a more soluble base or a different solvent may be required.
4. Suboptimal Reaction Conditions: Temperature and reaction time may not be sufficient to overcome the activation energy.
- Gradually increase the reaction temperature while monitoring for decomposition.[2][13]- Extend the reaction time and monitor progress by TLC or LC-MS.[2]
Formation of Side Products
1. Hydrodehalogenation: Reduction of the aryl halide instead of amination.
- Lower the reaction temperature.- Use a less electron-rich ligand.- Ensure the reaction is free of water or other protic impurities.[2]
2. Homocoupling of Aryl Halide: Can be favored at high temperatures.
- Lower the reaction temperature.- Use a lower catalyst loading.[2]
3. Diarylation of Aniline: Can occur if the starting aniline has two N-H bonds (not applicable to the target aniline but relevant for similar substrates).
- Use a stoichiometric excess of the aniline.- Add the aryl halide slowly to the reaction mixture.[2]
Incomplete Reaction
1. Steric Hindrance: The primary issue with this substrate.
- Re-evaluate the catalyst and ligand system as described above.- Consider a different synthetic route, such as the amination of an arylboronic ester.[8][14]
2. Poor Substrate Quality: Impurities in the starting materials can poison the catalyst.
- Verify the purity of the 5-Chloro-2-(2-ethoxyphenoxy)aniline and the coupling partner.- Purify starting materials if necessary.[2]
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination for Sterically Hindered Substrates
This protocol provides a starting point for the palladium-catalyzed N-arylation of 5-Chloro-2-(2-ethoxyphenoxy)aniline with a generic aryl bromide.
Materials:
5-Chloro-2-(2-ethoxyphenoxy)aniline (1.2 equiv)
Aryl Bromide (1.0 equiv)
Pd₂(dba)₃ (2 mol %)
XPhos (4.4 mol %)
NaOtBu (1.4 equiv)
Anhydrous Toluene
Procedure:
To an oven-dried flask, add Pd₂(dba)₃ and XPhos.
Add the Aryl Bromide and 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Add NaOtBu.
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Add anhydrous Toluene via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Cool the reaction to room temperature.
Dilute with Ethyl Acetate and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography.
This protocol is adapted from a general procedure for hindered substrates and may require further optimization for specific coupling partners.[13]
Protocol 2: Copper-Catalyzed Amination of an Arylboronic Ester
This protocol offers an alternative approach that can be effective for highly hindered anilines.
Materials:
Arylboronic ester (1.0 equiv)
5-Chloro-2-(2-ethoxyphenoxy)aniline (1.2 equiv)
Cu(OTf)₂ (5 mol %)
Diphosphine ligand (e.g., Xantphos) (10 mol %)
K₃PO₄ (2.0 equiv)
Anhydrous 1,4-Dioxane
Procedure:
In a glovebox, add the arylboronic ester, 5-Chloro-2-(2-ethoxyphenoxy)aniline, Cu(OTf)₂, the diphosphine ligand, and K₃PO₄ to an oven-dried reaction vessel.
Add anhydrous 1,4-dioxane.
Seal the vessel and remove it from the glovebox.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite.
Concentrate the filtrate and purify the crude product by column chromatography.
This is a generalized protocol based on methods for synthesizing sterically hindered anilines and may require optimization.[8][14]
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting challenging substitution reactions.
References
Rucker, R. P., Whittaker, A. M., Dang, H., & Lalic, G. (2012). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. Angewandte Chemie International Edition, 51(16), 3953-3956. [Link]
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. [Link]
Huo, C., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 25(17), 3993. [Link]
Wu, K., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 691–697. [Link]
Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876-7883. [Link]
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Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(20), 5488-5491. [Link]
GalChimia. (2020). A Different Approach to Anilines. [Link]
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Mondal, B., et al. (2018). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Tetrahedron Letters, 59(32), 3125-3129. [Link]
Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(18), 2487-2490. [Link]
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Comparative NMR Analysis Guide: Structural Elucidation of 5-Chloro-2-(2-ethoxyphenoxy)aniline
Executive Summary In pharmaceutical development and fine chemical synthesis, 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5) serves as a critical diphenyl ether building block. Accurate structural verification of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and fine chemical synthesis, 5-Chloro-2-(2-ethoxyphenoxy)aniline (CAS: 946772-92-5) serves as a critical diphenyl ether building block. Accurate structural verification of this compound is paramount, as halogenated diphenyl ethers often present complex spectral overlaps.
This guide objectively compares the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-Chloro-2-(2-ethoxyphenoxy)aniline (the Target) against its non-chlorinated analog, 2-(2-ethoxyphenoxy)aniline (the Reference). By contrasting these two structures, researchers can isolate the specific electronic perturbations introduced by the C-5 chlorine substitution, providing a self-validating framework for spectral interpretation.
Scientific Principles: Causality in Chemical Shifts (E-E-A-T)
As an Application Scientist, it is crucial not just to report data, but to understand the underlying quantum mechanical and empirical causality driving these observations. The structural elucidation of this compound relies on understanding the competing electronic effects on the primary aniline ring (Ring A):
The Amine Group (-NH₂ at C-1): Acts as a strong electron-donating group (EDG) via resonance (+M effect), which significantly shields the ortho (C-2, C-6) and para (C-4) positions, driving their proton and carbon signals upfield.
The Ether Linkage (-OAr at C-2): Also an EDG, but its sterically demanding nature forces the two aromatic rings out of coplanarity. This alters the magnetic anisotropy experienced by the adjacent protons.
The Chlorine Substitution (-Cl at C-5): The introduction of the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This significantly deshields the ipso carbon (C-5), shifting its ¹³C resonance dramatically downfield (from ~120.4 ppm to ~136.6 ppm) [1].
When empirical rules are combined with Density Functional Theory (DFT) predictions, they provide a highly reliable baseline for distinguishing closely related structural isomers, a method widely validated in modern NMR workflows [2].
To ensure high reproducibility and quantitative reliability (qHNMR standards), the following self-validating protocol must be strictly adhered to when acquiring the experimental data [3].
Step 1: Sample Preparation
Weigh precisely 15.0 mg of the analyte (Target or Reference).
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulate impurities that could cause line broadening.
Step 2: ¹H NMR Acquisition (400 MHz)
Temperature: Equilibrate the probe to 298 K.
Tuning & Shimming: Perform automated gradient shimming (TopShim) to achieve a line shape (measured at 50% and 0.55% of the TMS peak) of less than 1.0 Hz and 10.0 Hz, respectively.
Pulse Sequence: Use a standard 1D sequence (e.g., zg30 on Bruker systems) with a 30° flip angle to ensure complete relaxation between scans.
Parameters: Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and acquire 16 scans with 2 dummy scans to establish steady-state magnetization.
Step 3: ¹³C NMR Acquisition (100 MHz)
Pulse Sequence: Utilize a broadband decoupled sequence (e.g., zgpg30) using GARP-1 composite pulse decoupling to remove ¹³C-¹H scalar couplings and collapse carbon multiplets into sharp singlets[3].
Parameters: Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to achieve an adequate Signal-to-Noise (S/N) ratio, especially for the quaternary carbons (C-1, C-2, C-5, C-1', C-2').
Step 4: Data Processing
Apply a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).
Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
Comparative Data Analysis
The following tables present the empirically calculated and structurally correlated chemical shifts based on additive substituent rules and validated database matching [1][4].
Table 1: ¹H NMR Chemical Shifts Comparison (CDCl₃, 400 MHz)
Note: Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q (quartet), m (multiplet).
Proton Position
Target: 5-Chloro-2-(2-ethoxyphenoxy)aniline
Reference: 2-(2-ethoxyphenoxy)aniline
Shift Difference (Δ ppm)
Causality / Observation
-NH₂
~3.80 (br s, 2H)
~3.80 (br s, 2H)
0.00
Unaffected by distant C-5 substitution.
H-3 (Ring A)
~6.60 (d, J=8.5 Hz, 1H)
~6.62 (dd, 1H)
-0.02
Multiplicity changes from dd to d due to loss of H-5 coupling.
H-4 (Ring A)
~6.55 (dd, J=8.5, 2.5 Hz, 1H)
~6.52 (td, 1H)
+0.03
Slight deshielding due to ortho-chlorine inductive effect.
H-5 (Ring A)
N/A (Substituted by Cl)
~6.62 (td, 1H)
N/A
Primary diagnostic marker of substitution.
H-6 (Ring A)
~6.45 (d, J=2.5 Hz, 1H)
~6.42 (dd, 1H)
+0.03
Multiplicity simplifies to a meta-coupled doublet (J=2.5 Hz).
H-3',4',5',6' (Ring B)
~6.80 - 7.00 (m, 4H)
~6.80 - 7.00 (m, 4H)
~0.00
Remote phenoxy ring remains electronically isolated.
-OCH₂- (Ethoxy)
~4.05 (q, J=7.0 Hz, 2H)
~4.05 (q, J=7.0 Hz, 2H)
0.00
Standard ethoxy methylene resonance.
-CH₃ (Ethoxy)
~1.40 (t, J=7.0 Hz, 3H)
~1.40 (t, J=7.0 Hz, 3H)
0.00
Standard ethoxy methyl resonance.
Table 2: ¹³C NMR Chemical Shifts Comparison (CDCl₃, 100 MHz)
The most significant diagnostic shift occurs at C-5, confirming the presence of the halogen.
Carbon Position
Target: 5-Chloro-2-(2-ethoxyphenoxy)aniline
Reference: 2-(2-ethoxyphenoxy)aniline
Shift Difference (Δ ppm)
C-1 (C-NH₂)
132.8
131.5
+1.3
C-2 (C-OAr)
145.5
144.2
+1.3
C-3 (CH)
115.7
114.4
+1.3
C-4 (CH)
120.1
119.7
+0.4
C-5 (C-Cl vs CH)
136.6 (Quaternary C-Cl)
120.4 (Tertiary CH)
+16.2
C-6 (CH)
107.6
107.2
+0.4
C-1' to C-6' (Ring B)
114.5 - 142.5
114.5 - 142.5
~0.0
-OCH₂- (Ethoxy)
64.5
64.5
0.0
-CH₃ (Ethoxy)
14.8
14.8
0.0
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR structural elucidation workflow used to generate and verify this comparative data.
Caption: Standardized workflow for NMR data acquisition and comparative structural validation.
References
Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators? Magnetic Resonance in Chemistry. URL:[Link]
NMRGym: A Comprehensive Benchmark for Nuclear Magnetic Resonance Based Molecular Structure Elucidation. arXiv. URL:[Link]
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products - ACS Publications. URL:[Link]
Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. Royal Society of Chemistry. URL:[Link]
Comparative
A Comparative Guide to LC-MS Method Validation for 5-Chloro-2-(2-ethoxyphenoxy)aniline
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 5-Chloro-2-(2-ethoxyphenoxy)aniline. Designed...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 5-Chloro-2-(2-ethoxyphenoxy)aniline. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter. We will compare the LC-MS/MS approach to viable alternatives and provide actionable, step-by-step protocols grounded in regulatory expectations.
The validation of an analytical method is a mandatory regulatory requirement, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose—be it for pharmacokinetic studies, quality control, or stability testing. The principles outlined here are derived from authoritative guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The Analytical Candidate: 5-Chloro-2-(2-ethoxyphenoxy)aniline
5-Chloro-2-(2-ethoxyphenoxy)aniline is a substituted aromatic amine. Its structure, featuring a basic aniline moiety, an ether linkage, and chloro-substitution, dictates its analytical behavior. These features suggest moderate polarity and a high likelihood of successful ionization via positive-mode electrospray (ESI+), making it an ideal candidate for LC-MS analysis. While specific public-domain analytical methods for this exact molecule are scarce, methods for analogous compounds, such as other chloroanilines and aromatic amines, provide a strong foundation for method development.[4][5][6]
Why LC-MS/MS is the Method of Choice
For quantitative analysis of small molecules like 5-Chloro-2-(2-ethoxyphenoxy)aniline in complex matrices (e.g., plasma, tissue homogenates), LC-MS/MS, particularly with a triple quadrupole instrument, is the industry's gold standard.
Unparalleled Specificity: Tandem mass spectrometry (MS/MS) utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion. This process acts as a highly specific filter, virtually eliminating interference from matrix components that might co-elute with the analyte.[7][8]
Exceptional Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low ng/mL or even pg/mL range, which is critical for pharmacokinetic studies where drug concentrations can be very low.
Broad Dynamic Range: The technique typically offers a wide linear range, covering several orders of magnitude in concentration.
The overall workflow for developing and validating an LC-MS/MS method is a systematic process designed to ensure robustness and reliability.
Caption: High-level workflow for LC-MS method validation.
A Proposed LC-MS/MS Method: A Starting Point
The following protocol is a robust starting point for the analysis of 5-Chloro-2-(2-ethoxyphenoxy)aniline, based on established methods for similar analytes.[5][6]
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 5 minutes.
Transfer the supernatant to a clean vial for injection.
Causality: Protein precipitation is a rapid and effective method for cleaning up biological samples, removing the bulk of interfering macromolecules. Acetonitrile is an efficient precipitating agent.
Liquid Chromatography:
Column: C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm). Rationale: The nonpolar stationary phase is well-suited for retaining and separating moderately nonpolar analytes like our target compound.
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides a source of protons (H+) to promote efficient positive ionization in the MS source.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Injection Volume: 5 µL.
Mass Spectrometry:
Instrument: Triple Quadrupole Mass Spectrometer.
Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The aniline nitrogen is basic and readily accepts a proton to form a positive ion.
MRM Transitions: To be determined by infusing a standard solution of 5-Chloro-2-(2-ethoxyphenoxy)aniline. A hypothetical transition might be m/z 264.1 -> 128.1 (values are illustrative and must be empirically determined).
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.
Core Validation Parameters: A Step-by-Step Guide
Method validation must be performed according to a pre-established protocol, and all results must be documented.[9] The following parameters are essential for a full validation as per FDA and EMA guidelines.[1][2][3]
Table 1: Summary of Key Validation Parameters and Acceptance Criteria
Validation Parameter
Purpose
Acceptance Criteria (Chromatographic Assays)
Selectivity
To ensure no interference at the retention time of the analyte and internal standard (IS).
Response of interfering components should be <20% of the LLOQ for the analyte and <5% for the IS.
Matrix Effect
To assess the impact of matrix components on analyte ionization.
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Linearity & Range
To demonstrate a proportional relationship between concentration and instrument response.
Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ)
The lowest concentration that can be measured with acceptable accuracy and precision.
Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision ≤20%.
Accuracy (Trueness)
The closeness of measured values to the nominal concentration.
Mean concentration should be within ±15% of nominal for QCs (±20% at LLOQ).
Precision (Repeatability & Intermediate)
The closeness of replicate measurements.
The CV should be ≤15% for QCs (≤20% at LLOQ).
Stability
To ensure the analyte is stable under various storage and handling conditions.
Mean concentration of stability samples should be within ±15% of nominal (compared to fresh samples).
Protocol: Assessing Selectivity and Matrix Effect
Selectivity:
Obtain at least 6 different sources of blank matrix (e.g., plasma from 6 different donors).
Process each blank sample using the developed extraction procedure.
Analyze the extracts to ensure no significant peaks are present at the retention times of the analyte and the internal standard.
Self-Validation: If peaks are observed that exceed 20% of the LLOQ response, the method lacks selectivity and must be optimized (e.g., by improving chromatography).
Matrix Effect:
Prepare two sets of samples:
Set A: Spike the analyte and internal standard into the post-extraction supernatant of the 6 blank matrix sources.
Set B: Spike the analyte and internal standard into a pure solvent solution at the same concentration.
Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set A) / (Peak Response in Set B).
Calculate the IS-normalized MF and determine the coefficient of variation (CV) across the 6 sources.
Causality: This experiment directly measures ion suppression or enhancement caused by co-eluting matrix components, which is a common and critical issue in LC-MS.[3]
Protocol: Determining Linearity, Accuracy, and Precision
Preparation: Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least 6-8 non-zero concentration levels spanning the expected analytical range. Separately, prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low, Mid, and High.
Analysis (Accuracy & Precision Runs):
Analyze at least three separate batches (runs) on different days.
Each run should include one full calibration curve and at least six replicates of each QC level.
Evaluation:
Linearity: Plot the response ratio (analyte peak area / IS peak area) against the nominal concentration. Apply a linear regression with a 1/x² weighting. The r² should be ≥ 0.99.
Accuracy: For each QC level, calculate the mean concentration and express it as a percentage of the nominal value.
Precision: For each QC level, calculate the CV of the replicate measurements within a single run (intra-run or repeatability) and across all runs (inter-run or intermediate precision).
Trustworthiness: Performing multiple runs on different days with different analysts (if possible) provides strong evidence of the method's reproducibility.
The relationship between these core validation metrics is crucial for establishing a reliable method.
Caption: Interdependence of core validation parameters.
Comparison with Other Analytical Alternatives
While LC-MS/MS is superior, other techniques can be used for the analysis of aromatic amines, each with distinct advantages and disadvantages.
Table 2: Comparison of Analytical Techniques
Technique
Principle
Advantages for 5-Chloro-2-(2-ethoxyphenoxy)aniline
Disadvantages
LC-MS/MS
Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.
High specificity and sensitivity, suitable for complex matrices, requires no derivatization.
Higher instrument cost and complexity. Susceptible to matrix effects that must be evaluated.
GC-MS
Separation of volatile compounds in the gas phase followed by mass-based detection.
Excellent chromatographic resolution. Mass detector provides high confidence in identification.
Requires the analyte to be volatile and thermally stable. Aromatic amines often require derivatization to improve volatility and peak shape, adding complexity and potential for variability.[10][11]
HPLC-UV
Chromatographic separation followed by detection based on UV light absorbance.
Lower instrument cost, simpler operation, robust and widely available.
Lower sensitivity compared to MS. Prone to interference from co-eluting compounds that also absorb UV light at the chosen wavelength, making it less suitable for complex matrices without extensive cleanup.[10]
For drug development and bioanalysis, the specificity and sensitivity of LC-MS/MS are non-negotiable requirements that typically preclude the use of HPLC-UV for regulated studies. GC-MS is a powerful technique but the potential need for a derivatization step makes it less direct and potentially more error-prone than LC-MS/MS for this analyte.[12][13]
Conclusion
The validation of an LC-MS method for 5-Chloro-2-(2-ethoxyphenoxy)aniline is a rigorous but essential process for ensuring data integrity. By systematically evaluating selectivity, matrix effects, linearity, accuracy, precision, and stability according to established regulatory guidelines, researchers can develop a method that is truly fit-for-purpose. While alternative techniques like GC-MS and HPLC-UV exist, the superior sensitivity and specificity of LC-MS/MS make it the definitive choice for quantitative analysis in support of drug development and other regulated applications. The protocols and principles detailed in this guide provide a robust framework for achieving a successful and defensible method validation.
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]
A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. National Institutes of Health (NIH). [Link]
A new LC-MS Method for the Determination of p-Chloroaniline and (S)-5-Chloro-α-(cyclopropylethynyl)-2- Amino-α- (trifluoromethyl) Benzene Methanol in Efavirenz Bulk Form. Journal of Pharmaceutical Research International. [Link]
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). [Link]
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A Head-to-Head Technical Comparison: Unraveling the Reactivity of 5-Chloro-2-(2-ethoxyphenoxy)aniline and 5-chloro-2-phenoxyaniline
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the synthetic route and the properties of the final molecule. Phenoxy...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the synthetic route and the properties of the final molecule. Phenoxyanilines are a privileged scaffold in medicinal chemistry, and subtle modifications can lead to significant changes in reactivity and biological activity.[1] This guide presents an in-depth comparison of the reactivity of two closely related aniline derivatives: 5-Chloro-2-(2-ethoxyphenoxy)aniline and 5-chloro-2-phenoxyaniline .
While direct, side-by-side kinetic studies on these specific compounds are not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry to predict their relative reactivity. Furthermore, we provide a robust framework of detailed experimental protocols to enable researchers to generate the necessary comparative data, ensuring a self-validating system for analysis.
Molecular Structure and the Point of Contention
At first glance, the two molecules are structurally very similar. Both possess a 5-chloro-2-phenoxyaniline core. The key distinction lies in the presence of an ethoxy (-OCH₂CH₃) group at the ortho-position of the terminal phenoxy ring in 5-Chloro-2-(2-ethoxyphenoxy)aniline. This seemingly minor addition is the central point of our analysis, as it is poised to exert significant electronic and steric effects that differentiate its chemical behavior from its unsubstituted counterpart.
Caption: Chemical structures of the two aniline derivatives.
Theoretical Analysis of Reactivity
The reactivity of an aniline is primarily governed by the availability of the lone pair of electrons on the nitrogen atom and the electron density of the aniline ring. Substituents can modulate these factors through a combination of electronic and steric effects.
Electronic Effects: The Influence of the Ortho-Ethoxy Group
The amino group (-NH₂) is a powerful activating group, donating electron density into the aniline ring via resonance (+M effect), making the ortho and para positions particularly electron-rich and susceptible to electrophilic attack.[2] The chloro group at the 5-position is deactivating through its inductive effect (-I effect) but weakly donating through resonance (+M effect), with the net result being deactivation.
The critical difference arises from the 2-ethoxyphenoxy substituent. The ethoxy group is an electron-donating group. It exerts a negative inductive effect (-I) due to the electronegativity of the oxygen atom, but more significantly, it donates electron density through a positive mesomeric or resonance effect (+M) via its oxygen lone pairs.
Caption: Resonance donation from the ortho-ethoxy group.
This electron donation from the ethoxy group increases the electron density of the terminal phenyl ring. This enhanced electron density can be relayed through the ether oxygen to the aniline ring, subtly increasing its electron density. Consequently, 5-Chloro-2-(2-ethoxyphenoxy)aniline is predicted to be more reactive than 5-chloro-2-phenoxyaniline in electrophilic aromatic substitution reactions . The amino group on the ethoxy-substituted compound is also expected to be slightly more basic due to this remote electron-donating effect.
Steric Effects: A Double-Edged Sword
The ethoxy group at the ortho position of the phenoxy ring introduces significant steric bulk. This can influence reactivity in several ways:
Conformational Restriction: It may restrict the free rotation around the C-O bonds of the diaryl ether linkage, potentially locking the molecule into a specific conformation.
Hindrance at the Amino Group: This conformational preference could sterically shield the amino group, potentially decreasing its nucleophilicity and hindering its reaction with bulky reagents. This is a classic "ortho effect" where a nearby group sterically impedes protonation or reaction at the adjacent functional group.[3][4]
Directing Electrophilic Attack: While the aniline ring is electronically activated for electrophilic attack, the steric bulk of the entire 2-ethoxyphenoxy substituent may disfavor attack at the C3 position (ortho to the -NH₂ group), potentially leading to higher regioselectivity for attack at the C5 position (para to the -NH₂ group is blocked).
Therefore, a dichotomy exists: electronically, the ethoxy group is activating, but sterically, it is hindering . The dominant effect will likely depend on the specific reaction and the nature of the attacking reagent.
Predicted Physicochemical and Reactivity Properties
Based on the theoretical analysis, we can predict the relative properties and reactivity. This table serves as a hypothesis that can be tested using the experimental protocols outlined in the next section.
The ethoxy group is electron-donating, increasing electron density on the nitrogen.
Nucleophilicity of Amine
Higher
Potentially Lower
Steric hindrance from the ortho-ethoxy group may impede attack on the nitrogen atom.
Rate of Electrophilic Aromatic Substitution
Slower
Faster
The ethoxy group's +M effect increases the electron density of the aniline ring.
Rate of Diazotization
Slower
Faster
Diazotization is an electrophilic attack on the amine; increased basicity should increase the rate.[6]
Framework for Experimental Validation
To move from theoretical prediction to empirical evidence, a series of comparative experiments is essential. The following protocols are designed to quantitatively assess the differences in reactivity.
Experiment 1: Determination of Basicity by Potentiometric Titration
This experiment will provide a quantitative measure of the basicity of the amino group by determining the pKa of its conjugate acid.
Methodology:
Preparation: Prepare equimolar solutions (e.g., 0.01 M) of both aniline derivatives in a suitable solvent system (e.g., 50:50 ethanol/water).
Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
Titration: Place a known volume of the aniline solution in a beaker with a magnetic stir bar. Immerse the pH electrode.
Data Collection: Titrate the solution with a standardized strong acid (e.g., 0.01 M HCl), adding the titrant in small, precise increments (e.g., 0.2 mL). Record the pH after each addition, allowing the reading to stabilize.
Analysis: Plot pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. A higher pKa value indicates a stronger base.
Caption: Workflow for pKa determination via titration.
Experiment 2: Comparative Kinetics of N-Acylation
This experiment will assess the relative nucleophilicity of the amino group by monitoring the rate of its reaction with an acylating agent like acetic anhydride.
Methodology:
Setup: The reaction can be monitored using in-situ FT-IR or by quenching aliquots at various time points and analyzing via HPLC.
Reaction: In a thermostatted reactor, dissolve the aniline derivative (e.g., 0.1 M) in a suitable aprotic solvent (e.g., acetonitrile).
Initiation: Add a known excess of acetic anhydride (e.g., 0.5 M) to initiate the reaction.
Monitoring:
FT-IR: Monitor the disappearance of the N-H stretching bands of the primary amine and the appearance of the amide C=O stretching band over time.
HPLC: Withdraw aliquots at set intervals, quench the reaction (e.g., with a primary amine scavenger like piperidine), and analyze the concentration of the starting material and product.
Analysis: Plot the concentration of the aniline derivative versus time. The initial rate of the reaction can be used to compare the nucleophilicity. A pseudo-first-order rate constant can be determined if the acylating agent is in large excess.
This experiment provides a direct comparison of the aniline rings' susceptibility to electrophilic attack.
Methodology:
Reaction Mixture: Prepare a solution containing equimolar amounts (e.g., 0.05 M each) of 5-chloro-2-phenoxyaniline and 5-Chloro-2-(2-ethoxyphenoxy)aniline in a solvent like glacial acetic acid.
Electrophile Addition: Slowly add a sub-stoichiometric amount of a bromine solution (e.g., 0.04 M Br₂ in acetic acid) dropwise while stirring vigorously. Using less than one equivalent of the electrophile ensures that the anilines compete for it.
Quenching: After a set reaction time (e.g., 15 minutes), quench the reaction by adding an aqueous solution of sodium bisulfite to consume any excess bromine.
Analysis: Analyze the final reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
Comparison: Determine the relative amounts of the brominated products formed from each starting aniline. A higher product ratio for one derivative indicates a higher reactivity towards electrophilic bromination.[7]
Conclusion and Field Application
The presence of an ortho-ethoxy group on the terminal phenoxy ring of 5-chloro-2-phenoxyaniline is predicted to have a tangible impact on its reactivity. Electronically, it should enhance the reactivity of the aniline ring towards electrophiles and increase the basicity of the amino group. Conversely, the steric bulk of the substituent may hinder reactions occurring directly at the amino group.
For the drug development professional, this comparison is critical. If the synthetic strategy involves an electrophilic aromatic substitution on the aniline ring, 5-Chloro-2-(2-ethoxyphenoxy)aniline would be the more reactive, and likely superior, starting material. However, if the key transformation is a reaction at the amino group that is sensitive to steric hindrance, the less-substituted 5-chloro-2-phenoxyaniline might provide higher yields. The experimental framework provided herein offers a clear path for any research team to validate these predictions and make an informed decision based on empirical data, ultimately streamlining the synthetic process and optimizing the development of novel chemical entities.
References
Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds. [Link]
A Comparative Guide to GC-MS Analysis of Volatile 5-Chloro-2-(2-ethoxyphenoxy)aniline Derivatives
For researchers, scientists, and drug development professionals, the accurate and robust analysis of volatile aromatic amines is a critical task. This guide provides an in-depth technical comparison of Gas Chromatography...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the accurate and robust analysis of volatile aromatic amines is a critical task. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 5-Chloro-2-(2-ethoxyphenoxy)aniline and its derivatives. We will explore the rationale behind methodological choices, detail experimental protocols, and compare GC-MS with alternative analytical techniques, grounding our recommendations in established scientific principles and experimental data.
The Analytical Challenge of Substituted Anilines
5-Chloro-2-(2-ethoxyphenoxy)aniline is a substituted aromatic amine. Compounds of this class can be challenging to analyze by GC-MS due to their polarity and potential for thermal degradation. The primary amino group can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. Therefore, careful optimization of GC-MS parameters and, in many cases, chemical derivatization are necessary to achieve reliable and reproducible results.[1]
Optimizing GC-MS Parameters: A Step-by-Step Rationale
Achieving optimal separation and detection of 5-Chloro-2-(2-ethoxyphenoxy)aniline derivatives by GC-MS requires a systematic approach to parameter selection.
Gas Chromatography (GC) Conditions
A typical starting point for the GC analysis of aniline derivatives involves a non-polar or mid-polar capillary column.[1] A 5% diphenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a robust choice for a wide range of semi-volatile organic compounds.
Table 1: Recommended GC Parameters for 5-Chloro-2-(2-ethoxyphenoxy)aniline Derivatives
Parameter
Recommended Setting
Rationale
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Provides excellent resolution and is chemically robust for a wide range of aromatic compounds.
Inlet Temperature
280 °C
Ensures rapid volatilization of the analyte while minimizing the risk of thermal degradation.
Injection Mode
Splitless
Maximizes the transfer of analyte to the column, which is crucial for trace-level analysis.
Carrier Gas
Helium at a constant flow of 1.0-1.5 mL/min
Inert and provides good chromatographic efficiency.
Oven Program
Initial 100 °C (hold 1 min), ramp at 10 °C/min to 320 °C (hold 5 min)
A starting point that allows for the separation of a range of volatile and semi-volatile compounds. The final temperature ensures elution of higher boiling point analytes.
Mass Spectrometry (MS) Conditions
Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of this class of compounds due to its ability to generate reproducible fragmentation patterns, which are essential for library matching and structural elucidation.
Table 2: Recommended MS Parameters
Parameter
Recommended Setting
Rationale
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization energy that produces extensive and reproducible fragmentation, facilitating library identification.
Source Temperature
230 °C
A balance between maintaining analyte integrity and ensuring efficient ionization.
Quadrupole Temperature
150 °C
Standard operating temperature to ensure stable performance of the mass analyzer.
Acquisition Mode
Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Full scan is used for initial identification and qualitative analysis. SIM mode offers higher sensitivity for quantitative analysis by monitoring specific ions of the target analyte.
The Critical Role of Derivatization
For many aniline derivatives, direct GC-MS analysis can be challenging due to their polarity. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This results in improved peak shape, increased sensitivity, and better chromatographic resolution. The two most common derivatization techniques for anilines are silylation and acylation.
Silylation vs. Acylation: A Comparative Overview
Silylation involves the replacement of an active hydrogen in the amine group with a trimethylsilyl (TMS) group. This is a highly effective method for reducing polarity.[3]
Acylation introduces an acyl group to the amine, forming a more stable and less polar amide.[4]
Table 3: Comparison of Silylation and Acylation for Aniline Derivatization
Feature
Silylation (e.g., with BSTFA, MSTFA)
Acylation (e.g., with Acetic Anhydride, MBTFA)
Principle
Replaces active hydrogen with a TMS group.
Converts the amine to an amide.
Advantages
Highly effective at reducing polarity; reagents are very reactive.
Derivatives are often more stable than silyl derivatives; can be performed in aqueous solutions.[3]
Disadvantages
Derivatives can be sensitive to moisture; requires anhydrous conditions.[3]
Can be less reactive for hindered amines; may require a catalyst.
Best For
Broad-spectrum analysis of polar compounds.
Targeted analysis where derivative stability is paramount.
Experimental Protocol: Acylation of 5-Chloro-2-(2-ethoxyphenoxy)aniline
This protocol provides a step-by-step methodology for the acylation of the target analyte using N-Methyl-bis(trifluoroacetamide) (MBTFA), a common and effective acylating agent.
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.
Derivatization Reaction:
To the dried extract (or a solution of the analyte in a compatible solvent), add 50 µL of MBTFA.
If the amine is sterically hindered, add 10 µL of pyridine to catalyze the reaction.
Cap the vial tightly and heat at 70°C for 30 minutes.
Sample Analysis:
Allow the vial to cool to room temperature.
The sample is now ready for injection into the GC-MS system.
GC-MS Workflow and Decision Logic
The following diagrams illustrate the overall workflow for the GC-MS analysis of 5-Chloro-2-(2-ethoxyphenoxy)aniline derivatives and the decision-making process for employing derivatization.
Caption: GC-MS analysis workflow for 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Caption: Decision logic for employing derivatization.
Alternative Analytical Techniques: A Performance Comparison
While GC-MS is a powerful technique for the analysis of volatile anilines, other methods, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), offer alternative approaches.
Table 4: GC-MS vs. HPLC-MS for Aniline Derivative Analysis
Feature
GC-MS
HPLC-MS
Principle
Separation in the gas phase based on volatility and column interaction.
Separation in the liquid phase based on polarity and column interaction.
Analytes
Best for volatile and thermally stable compounds.
Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5][6]
Can have longer run times, though UHPLC offers significant speed improvements.
Limitations
Not suitable for non-volatile or thermally unstable compounds.
May not be suitable for certain isomers, such as ortho-chloroaniline derivatives, due to lower ion yields.[7]
In a comparative study of aniline analysis in groundwater, it was found that while LC-MS/MS offered the advantage of direct injection without sample preparation, it was not suitable for ortho-chloroaniline derivatives.[7] GC-MS and GC-MS/MS, on the other hand, provided reliable results for a broader range of isomers.[7]
Conclusion
The successful GC-MS analysis of volatile 5-Chloro-2-(2-ethoxyphenoxy)aniline derivatives hinges on a well-considered analytical strategy. For direct analysis, a non-polar capillary column with a standard temperature program and electron ionization provides a solid foundation. However, for enhanced sensitivity and improved chromatography, derivatization, particularly acylation, is highly recommended to mitigate the polarity of the primary amine.
While HPLC-MS presents a viable alternative, especially for high-throughput screening of aqueous samples, GC-MS remains a superior choice for comprehensive isomer-specific analysis of chloroaniline derivatives. The choice between these powerful techniques should be guided by the specific analytical goals, the nature of the sample matrix, and the required level of sensitivity and selectivity.
References
Benchchem. (2025). comparing the efficiency of silylation versus acylation for GC analysis of phenols.
Villa, J. A., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
Unknown. (n.d.).
Benchchem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
Dorgerloh, U., et al. (2021).
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
Unknown. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Zhang, Y., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
El Mhammedi, M. A., et al. (n.d.). Electrochemical Study of Diphenyl Ether Derivatives Used as Herbicides.
Dasgupta, A., et al. (n.d.).
Dorgerloh, U., et al. (2021).
Benchchem. (2025). Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide.
Wang, X., et al. (2011). Rapid determination of dichlorodiphenyltrichloroethane and its main metabolites in aqueous samples by one-step microwave-assisted headspace controlled-temperature liquid-phase microextraction and gas chromatography with electron capture detection. PubMed.
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
Wansi, J. D., et al. (2022).
ResearchGate. (2015).
EPA. (n.d.).
Weckwerth, W. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
Wang, Y., et al. (2020).
Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
Navigating the Safe Handling of 5-Chloro-2-(2-ethoxyphenoxy)aniline: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential, in-depth techni...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 5-Chloro-2-(2-ethoxyphenoxy)aniline. As a substituted aniline, this compound warrants careful management due to the potential hazards inherent to this class of molecules.
A Note on Data Specificity: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 5-Chloro-2-(2-ethoxyphenoxy)aniline is not available. Therefore, the following recommendations are expertly extrapolated from the hazard profile of the closely related isomer, 5-chloro-2-(4-ethoxyphenoxy)aniline hydrochloride (CAS Number: 1052533-42-2) , and general principles for handling substituted anilines.[1][2] This approach provides a robust baseline for safe handling, though users are required to perform a final risk assessment based on their specific experimental conditions.
Hazard Identification and Risk Profile
Understanding the "why" behind safety protocols is paramount. The primary hazards associated with the structural analog are rooted in its irritant properties. This dictates the majority of the personal protective equipment (PPE) and handling requirements.
GHS Hazard Classifications for Analog 5-chloro-2-(4-ethoxyphenoxy)aniline hydrochloride:
Hazard Statement
Classification
Signal Word
Pictogram
Rationale for Concern
H315
Skin Irritation (Category 2)
Warning
GHS07
Direct contact with the skin is likely to cause irritation, including redness, itching, and inflammation. Prolonged exposure could lead to more severe dermatitis.
H319
Serious Eye Irritation (Category 2)
Warning
GHS07
The compound can cause significant eye irritation upon contact. Aerosolized dust or splashes present a primary risk, potentially leading to pain, redness, and temporary vision impairment.
H335
May cause respiratory irritation
Warning
GHS07
Inhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to coughing, sneezing, and shortness of breath. This is a key consideration during solid-phase weighing and transfer operations.
Beyond these immediate hazards, many aniline derivatives are noted for their potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[3][4] While not explicitly classified for the analog, this systemic risk informs the requirement for stringent containment and hygiene practices.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the specific hazards of the chemical and the procedure being performed.
Foundational PPE (Required for all operations)
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[5] When there is a significant risk of splashing (e.g., during dissolution in large volumes or reaction quenching), a full-face shield should be worn over the safety goggles.[5] This is a direct countermeasure to the H319 (Serious Eye Irritation) hazard.
Protective Clothing: A flame-resistant laboratory coat, fully buttoned, is required. For large-scale operations, impervious protective clothing or an apron made of chemically resistant material is recommended to protect against skin contact (H315).[5]
Hand Protection: Standard nitrile gloves are not sufficient for prolonged contact with many aromatic amines. It is essential to use gloves with proven resistance.
Recommended: Butyl rubber or Viton™ gloves.
Procedure: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Contaminated gloves must be disposed of as hazardous waste.[6] Wash hands thoroughly with soap and water after removing gloves.
Task-Specific PPE Requirements
Task
Minimum Required PPE
Rationale & Expert Insight
Weighing & Solid Transfer
Foundational PPE + Respiratory Protection (N95 or higher)
The primary risk during this step is the generation of airborne dust, which directly relates to the H335 (Respiratory Irritation) hazard. All solid handling should occur within a chemical fume hood or a ventilated balance enclosure to minimize exposure.
Dissolution & Solution Transfer
Foundational PPE (Face shield recommended)
The risk shifts from dust inhalation to splashes and direct skin/eye contact. Working within a chemical fume hood contains any vapors and provides a physical barrier.
Running Reactions & Sampling
Foundational PPE
Maintaining containment is key. Reactions should be conducted in a closed system within a fume hood. Sampling should be done with care to avoid creating aerosols.
Waste Disposal & Spill Cleanup
Foundational PPE + Respiratory Protection, Chemically Resistant Boots
This is a high-risk activity. Increased potential for splashing and exposure requires enhanced protection. For spills, an air-purifying respirator with an organic vapor/particulate cartridge may be necessary depending on the spill size.
Operational and Disposal Plans: A Step-by-Step Guide
A self-validating protocol ensures safety at every stage, from receiving the material to its final disposal.
Receiving and Storage
Inspection: Upon receipt, inspect the container for damage or leaks in a well-ventilated area.
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5]
Segregation: Keep segregated from other chemicals to prevent accidental mixing. The storage location should be clearly labeled as a designated area for toxic and irritant compounds.
Handling Workflow
The following workflow diagram illustrates the critical control points for safely handling 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Caption: Workflow for Safe Handling of 5-Chloro-2-(2-ethoxyphenoxy)aniline.
Spill Management
Small Spills (Solid):
Evacuate non-essential personnel.
Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep.[7]
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spills:
Evacuate the laboratory immediately and secure the area.
Alert your institution's Environmental Health & Safety (EH&S) department.
Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
Classification: All waste containing 5-Chloro-2-(2-ethoxyphenoxy)aniline, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
Collection: Use dedicated, clearly labeled, and sealed waste containers. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program. Do not pour aniline waste down the drain.
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 5-Chloro-2-(2-ethoxyphenoxy)aniline, ensuring a safe environment for groundbreaking research.
References
NextSDS. (n.d.). 5-chloro-2-(2-ethoxyethoxy)aniline — Chemical Substance Information. Retrieved from [Link]
Appchem. (n.d.). 5-chloro-2-(4-ethoxyphenoxy)aniline hydrochloride. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved from [Link]
Drugfuture. (n.d.). 5-CHLORO-2-(2-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
Brite Shine. (n.d.). Safety Data Sheet. Retrieved from [Link]
NextSDS. (n.d.). 5-chloro-2-[2-(dimethylamino)ethoxy]aniline — Chemical Substance Information. Retrieved from [Link]
MilliporeSigma. (2025). SAFETY DATA SHEET. Retrieved from [Link]
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
Arrowhead Forensics. (2013). Ninhydrin Spray - Safety Data Sheet. Retrieved from [Link]